4-Butoxy-2-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(4-butoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8,13-14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHDCDLMFFZDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584407 | |
| Record name | (4-Butoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845551-43-1 | |
| Record name | 4-Butoxy-2-methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845551-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Butoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Butoxy-2-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The document outlines two primary synthetic methodologies, the Grignard reaction and the lithiation-borylation pathway, starting from the readily accessible precursor, 1-bromo-4-butoxy-2-methylbenzene. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the practical application of these methods in a laboratory setting.
Introduction
This compound is an important intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of complex molecular architectures. Its utility in medicinal chemistry stems from its role in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This guide details two robust and widely applicable methods for its preparation.
Synthesis of the Starting Material: 1-Bromo-4-butoxy-2-methylbenzene
A plausible and efficient route to the necessary starting material, 1-bromo-4-butoxy-2-methylbenzene, involves a two-step sequence starting from 2-bromo-5-nitrotoluene. The first step is the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction involving diazotization and subsequent butoxylation. A more direct approach, if the precursor is available, is the etherification of 2-bromo-5-methylphenol with 1-bromobutane.
Representative Experimental Protocol: Etherification of 2-bromo-5-methylphenol
To a solution of 2-bromo-5-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes before the addition of 1-bromobutane (1.2 eq). The reaction mixture is then heated to reflux and monitored by TLC until completion. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-bromo-4-butoxy-2-methylbenzene.
Synthesis of this compound
Two primary methods for the synthesis of this compound from 1-bromo-4-butoxy-2-methylbenzene are presented: the Grignard reaction and the lithiation-borylation pathway.
Method 1: Grignard Reaction
The Grignard reaction is a classic and widely used method for the formation of carbon-boron bonds. It involves the formation of an aryl Grignard reagent from the corresponding aryl halide, which then reacts with a trialkyl borate ester. Subsequent hydrolysis yields the desired boronic acid.
| Reagent/Parameter | Molar Ratio (to Aryl Bromide) | Concentration | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Grignard Formation | |||||
| Magnesium Turnings | 1.2 | - | 25 to 65 (reflux) | 1-2 h | >90% (formation) |
| 1-Bromo-4-butoxy-2-methylbenzene | 1.0 | 0.5 - 1.0 M in THF | 25 to 65 (reflux) | 1-2 h | |
| Iodine (activator) | catalytic | - | 25 | - | |
| Borylation | |||||
| Triisopropyl borate | 1.2 | 1.0 M in THF | -78 | 2-3 h | 70-85 |
| Hydrolysis | |||||
| 1 M HCl | excess | 1 M | 0 to 25 | 1 h | - |
Part 1: Formation of the Grignard Reagent All glassware should be rigorously flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is added magnesium turnings (1.2 eq). A crystal of iodine is added to activate the magnesium surface. A solution of 1-bromo-4-butoxy-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The remaining solution of the aryl bromide is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part 2: Borylation and Hydrolysis The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.2 eq) in anhydrous THF is added dropwise via a syringe, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is then cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The mixture is stirred for 1 hour at room temperature.
Part 3: Work-up and Purification The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[1]
Method 2: Lithiation-Borylation
The lithiation-borylation pathway offers an alternative route, particularly useful if the Grignard reaction is sluggish or gives low yields. This method involves a halogen-lithium exchange followed by quenching with a borate ester.
| Reagent/Parameter | Molar Ratio (to Aryl Bromide) | Concentration | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Lithiation | |||||
| n-Butyllithium | 1.1 | 1.6 - 2.5 M in hexanes | -78 | 1 h | >95% (formation) |
| 1-Bromo-4-butoxy-2-methylbenzene | 1.0 | 0.5 M in THF | -78 | 1 h | |
| Borylation | |||||
| Triisopropyl borate | 1.2 | 1.0 M in THF | -78 | 2 h | 75-90 |
| Hydrolysis | |||||
| 1 M HCl | excess | 1 M | 0 to 25 | 1 h | - |
Part 1: Lithiation All glassware should be rigorously flame-dried under vacuum and cooled under an inert atmosphere. A solution of 1-bromo-4-butoxy-2-methylbenzene (1.0 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
Part 2: Borylation and Hydrolysis To the freshly prepared aryllithium species at -78 °C, a solution of triisopropyl borate (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is then quenched and worked up following the same procedure as described for the Grignard reaction (Section 3.1.2, Part 3).
Visualized Workflows
Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Lithiation-Borylation Workflow
Caption: Workflow for the synthesis of this compound via the lithiation-borylation pathway.
Conclusion
This technical guide has detailed two effective and reproducible methods for the synthesis of this compound. The choice between the Grignard reaction and the lithiation-borylation pathway will depend on the specific laboratory conditions, available reagents, and the reactivity of the starting material. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, enabling the efficient preparation of this important synthetic building block. Careful attention to anhydrous reaction conditions is critical for the success of both synthetic routes.
References
4-Butoxy-2-methylphenylboronic acid chemical properties
An In-depth Technical Guide to 4-Butoxy-2-methylphenylboronic Acid
Introduction
This compound is a synthetic, organic building block belonging to the family of arylboronic acids. Its structural features—a substituted phenyl ring appended with a boronic acid moiety—make it a valuable reagent in modern organic synthesis. Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds. The presence of the butoxy and methyl groups on the phenyl ring allows for the introduction of this specific substituted aryl motif into more complex molecules, making it a compound of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| IUPAC Name | (4-Butoxy-2-methylphenyl)boronic acid | [1] |
| Synonyms | 4-n-Butoxy-2-methylphenylboronic acid | [1][2] |
| CAS Number | 845551-43-1, 2377610-35-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1][3] |
| Molecular Weight | 208.06 g/mol | [4] |
| Appearance | Crystalline Powder (inferred from related compounds) | [5] |
| Melting Point | 123-128 °C | [2] |
| Boiling Point | 362.8 °C at 760 mmHg | [2] |
| Density | 1.06 g/cm³ | [2] |
| Flash Point | 173.2 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (inferred from related compounds) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of arylboronic acids are critical for successful and reproducible experimental outcomes.
General Synthesis of Arylboronic Acids
The synthesis of this compound, while not explicitly detailed in the provided search results, can be accomplished via a well-established general procedure for arylboronic acids. The process typically involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by reaction with a borate ester and subsequent acidic hydrolysis.
Workflow for Arylboronic Acid Synthesis
Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of 1-bromo-4-butoxy-2-methylbenzene in an anhydrous ether solvent (like THF or diethyl ether) is added dropwise. The reaction is initiated, if necessary, and stirred until the magnesium is consumed to form the Grignard reagent.
-
Borylation: The flask is cooled to a low temperature (typically -78 °C). A trialkyl borate, such as trimethyl borate, dissolved in anhydrous THF is added slowly to the Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extraction and Isolation: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can then be purified.
Purification by Recrystallization
Arylboronic acids often exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Boroximes can be less reactive in cross-coupling reactions. Therefore, a purification step is crucial to ensure high reactivity.[6]
Methodology:
-
The crude arylboronic acid is dissolved in a minimal amount of hot water.[6]
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the purified arylboronic acid.[6]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an ideal coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Methodology:
-
To a reaction vessel, add the aryl halide (Ar¹-X), this compound (Ar²-B(OH)₂; 1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).[6]
-
The vessel is evacuated and backfilled with an inert gas.
-
A suitable solvent system (e.g., toluene/water, dioxane/water) is added.
-
The mixture is heated (e.g., 80-110 °C) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired biaryl product (Ar¹-Ar²).
Safety and Handling
Based on safety data for similar phenylboronic acids, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][8]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area or in a fume hood.[8][9] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid: In case of skin contact, wash off with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth and seek medical advice.[10]
Applications
The primary application of this compound is as a building block in organic synthesis. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of complex molecules with the specific 4-butoxy-2-methylphenyl moiety. This is particularly relevant in:
-
Drug Discovery: Introducing this substituted aryl group can modulate the pharmacological properties of a lead compound, such as its potency, selectivity, or pharmacokinetic profile.
-
Materials Science: Incorporation into polymers or organic electronic materials can influence their physical and photophysical properties.
-
Agrochemicals: Used in the synthesis of new pesticides and herbicides.
References
- 1. parchem.com [parchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. (4-Isobutoxy-2-methylphenyl)boronic acid | C11H17BO3 | CID 83140010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. keyorganics.net [keyorganics.net]
In-Depth Technical Guide: 4-Butoxy-2-methylphenylboronic acid (CAS 845551-43-1)
Overview and Physicochemical Properties
4-Butoxy-2-methylphenylboronic acid is an organic compound frequently utilized as a building block in organic synthesis.[1] As a boronic acid derivative, it is a key reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Such reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and materials for organic electronics. It is also classified as a building block for protein degraders, suggesting its potential use in the development of PROTACs and other targeted therapeutic modalities.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845551-43-1 | [1] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.1 g/mol | [1] |
| Melting Point | 123-128 °C | [2] |
| Boiling Point | 362.8 °C at 760 mmHg | [2] |
| Density | 1.06 g/cm³ | [2] |
Generalized Synthesis Protocol
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. The following is a representative, hypothetical protocol for the synthesis of this compound starting from 1-bromo-4-butoxy-2-methylbenzene.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-bromo-4-butoxy-2-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings
-
Iodine (crystal)
-
Triisopropyl borate
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1-bromo-4-butoxy-2-methylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 equivalents), dissolved in anhydrous THF, dropwise to the cooled Grignard solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight with continuous stirring.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to yield pure this compound as a white solid.
-
Caption: Generalized workflow for the synthesis of an arylboronic acid.
Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations (Hypothetical) |
| ¹H NMR | Structural elucidation and confirmation. | Peaks corresponding to aromatic protons, methyl protons, and the four sets of methylene protons of the butoxy group. The B(OH)₂ protons would appear as a broad singlet. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for all 11 carbon atoms, including aromatic carbons (with one attached to boron showing characteristic coupling), the methyl carbon, and the four carbons of the butoxy chain. |
| Mass Spec (MS) | Determination of molecular weight. | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (208.1 g/mol ). |
| HPLC | Purity assessment. | A single major peak indicating high purity (typically >97%). |
| FT-IR | Identification of functional groups. | Characteristic stretches for O-H (broad, from B(OH)₂), C-H (aromatic and aliphatic), C=C (aromatic), and B-O bonds. |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial, as boronic acids can form cyclic anhydrides (boroxines), which can be minimized by using a coordinating solvent like DMSO-d₆.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure. Analyze the ¹³C NMR spectrum to confirm the number and type of carbon environments.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reverse-phase C18 column. The mobile phase would typically consist of a gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution into the HPLC system.
-
Data Analysis: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.
Caption: Logical workflow for the characterization of a synthesized compound.
Applications in Signaling Pathways
As a building block for more complex molecules, this compound itself is not expected to have direct biological activity or a role in signaling pathways. Its primary function is to be incorporated into larger molecules via synthetic reactions. For instance, if used in a Suzuki coupling to synthesize a kinase inhibitor, the final product would be the active molecule that interacts with a specific signaling pathway, such as the JAK/STAT or MAPK pathway. The boronic acid is merely a precursor component.
Caption: Role of the boronic acid as a precursor in drug development.
References
A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of substituted phenylboronic acids, charting their evolution from laboratory curiosities to indispensable tools in modern chemistry and medicine. This document provides a comprehensive overview of their synthesis, key developmental milestones, and their expanding applications, with a focus on quantitative data and detailed experimental methodologies.
The Dawn of Phenylboronic Acids: An Historical Overview
The journey of phenylboronic acids began in the late 19th century. In 1880, A. Michaelis and P. Becker reported the first synthesis of benzeneboronic acid.[1] Their pioneering work involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis to yield the desired product.[1] While this initial method was cumbersome and utilized hazardous materials, it laid the fundamental groundwork for a new class of organoboron compounds.
A significant leap in synthetic accessibility came with the advent of Grignard reagents. The reaction of phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by aqueous workup, became a more practical and widely adopted method for the preparation of phenylboronic acid and its derivatives.[2] This development was crucial for enabling broader investigation into their chemical properties and potential applications.
The true renaissance of phenylboronic acid chemistry, however, was ignited by the groundbreaking work of Akira Suzuki and his colleagues in the late 1970s. The development of the palladium-catalyzed cross-coupling reaction between organoboranes (including phenylboronic acids) and organic halides, now famously known as the Suzuki-Miyaura coupling, revolutionized the field of organic synthesis. This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and high yields propelled substituted phenylboronic acids to the forefront of synthetic chemistry, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals and advanced materials.
The unique ability of the boronic acid moiety to reversibly interact with diols, a phenomenon known since the mid-20th century, opened another significant chapter in their history. This property has been ingeniously exploited in the development of sensors for carbohydrates, most notably glucose, and has become a cornerstone of research in diagnostics and diabetes management. In recent decades, this diol-binding capability has been further leveraged in the realm of drug delivery and targeted cancer therapy, where phenylboronic acid-functionalized molecules can selectively recognize sialic acid residues overexpressed on the surface of cancer cells.
This historical trajectory, from a challenging synthesis to a versatile and powerful chemical entity, underscores the enduring importance of substituted phenylboronic acids in both fundamental research and applied science.
Synthesis of Substituted Phenylboronic Acids: Key Experimental Protocols
The synthesis of substituted phenylboronic acids has evolved significantly, with several robust methods now available to chemists. Below are detailed protocols for some of the most important synthetic transformations.
Synthesis via Grignard Reagents
This classical method remains a workhorse for the preparation of a wide array of substituted phenylboronic acids.
Protocol: Synthesis of 4-Carboxyphenylboronic Acid
-
Reaction Scheme:
-
4-Bromobenzoic acid is first protected, for example, as its ester.
-
The corresponding Grignard reagent is formed from the protected 4-bromobenzoate.
-
Reaction with a trialkyl borate, followed by hydrolysis, yields the boronic acid.
-
Deprotection of the carboxylic acid furnishes the final product.
-
-
Detailed Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Slowly add a solution of the protected 4-bromobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C. Stir the mixture at -78 °C for 2 hours.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Stir vigorously for 1 hour.
-
Work-up and Deprotection: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can then be deprotected (e.g., by saponification if an ester protecting group was used) and purified by recrystallization or column chromatography to yield 4-carboxyphenylboronic acid.[3]
-
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.
Protocol: Synthesis of a Biaryl Compound
-
Reaction Scheme: An aryl halide is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.
-
Detailed Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), the substituted phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Synthesis via Organolithium Reagents
The use of organolithium reagents provides an alternative to Grignard reagents, often with different reactivity and selectivity profiles.
Protocol: General Procedure for Borylation of Aryl Lithiums
-
Reaction Scheme: An aryl halide undergoes lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium), followed by quenching with a trialkyl borate.
-
Detailed Procedure:
-
Dissolve the aryl halide (1.0 eq) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 eq) and stir for the appropriate time to ensure complete lithium-halogen exchange.
-
To the resulting aryl lithium solution, add a trialkyl borate (e.g., triisopropyl borate, 1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous acid solution and perform a standard work-up as described for the Grignard synthesis.
-
Synthesis via C-H Activation
Direct C-H borylation is a more recent and atom-economical approach that avoids the need for pre-functionalized starting materials like aryl halides.
Protocol: Iridium-Catalyzed Aromatic C-H Borylation
-
Reaction Scheme: An aromatic compound is directly borylated using a diboron reagent in the presence of an iridium catalyst.
-
Detailed Procedure:
-
In a reaction vessel, combine the aromatic substrate (1.0 eq), a diboron reagent such as bis(pinacolato)diboron (B₂pin₂, 1.1 eq), an iridium catalyst (e.g., [Ir(COD)OMe]₂), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).
-
Add an anhydrous solvent such as cyclohexane or THF.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress. Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting boronate ester by column chromatography.
-
The boronate ester can then be hydrolyzed to the corresponding boronic acid if desired.
-
Quantitative Data on Substituted Phenylboronic Acids
The properties and reactivity of substituted phenylboronic acids are highly dependent on the nature and position of the substituents on the phenyl ring. This section provides key quantitative data to aid in their application.
Acidity (pKa) of Substituted Phenylboronic Acids
The pKa of the boronic acid moiety is a critical parameter, particularly for applications involving diol binding, as the boronate form is the active binding species. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic.
| Substituent | Position | pKa |
| H | - | 8.83 |
| 4-CH₃ | para | 9.15 |
| 4-OCH₃ | para | 9.30 |
| 4-F | para | 8.70 |
| 4-Cl | para | 8.60 |
| 4-Br | para | 8.58 |
| 4-CN | para | 7.80 |
| 4-NO₂ | para | 7.10 |
| 3-F | meta | 8.40 |
| 3-Cl | meta | 8.30 |
| 3-NO₂ | meta | 7.20 |
| 2-F | ortho | 8.00 |
| 2-Cl | ortho | 7.80 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Binding Constants with Diols
The affinity of substituted phenylboronic acids for diols is crucial for their use in sensors and drug delivery systems. The binding constant (Ka) is a measure of this affinity.
| Phenylboronic Acid Derivative | Diol | Binding Constant (Ka, M⁻¹) at pH 7.4 |
| Phenylboronic acid | Glucose | ~5 |
| Phenylboronic acid | Fructose | ~100 |
| 3-Aminophenylboronic acid | Glucose | ~10 |
| 3-Nitrophenylboronic acid | Glucose | ~20 |
| Phenylboronic acid | Sialic Acid | ~38 |
| Pyridylboronic acid | Sialic Acid | >1000 (at acidic pH) |
Note: Binding constants are highly pH-dependent and can be influenced by the specific buffer system used.
Key Applications and Mechanisms of Action
The unique chemical properties of substituted phenylboronic acids have led to their widespread use in various scientific disciplines.
Enzyme Inhibition: The Case of β-Lactamases
Substituted phenylboronic acids are effective reversible inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The boronic acid acts as a transition-state analog, forming a covalent adduct with the active site serine residue.
Caption: Inhibition of β-lactamase by a phenylboronic acid.
Targeted Cancer Therapy: Sialic Acid Recognition
Many cancer cells overexpress sialic acid on their surface glycoproteins. Phenylboronic acids can selectively bind to the diol moieties of sialic acid, providing a mechanism for targeted drug delivery to tumor sites.
Caption: Phenylboronic acid-mediated drug delivery to cancer cells.
Modulation of Cellular Signaling: Rho GTPase Pathway
Phenylboronic acids have been shown to inhibit cancer cell migration by modulating the Rho family of GTPases, which are key regulators of the actin cytoskeleton.
Caption: Phenylboronic acid disrupts cancer cell migration.
Future Perspectives
The field of substituted phenylboronic acids continues to be an area of vibrant research. Current efforts are focused on the development of new catalysts for more efficient and selective C-H borylation, the design of boronic acids with enhanced binding affinities and selectivities for specific biological targets, and the exploration of novel applications in areas such as materials science and chemical biology. The rich history and versatile nature of these compounds suggest that they will remain at the forefront of chemical innovation for the foreseeable future.
References
A Proposed Theoretical and Computational Investigation of 4-Butoxy-2-methylphenylboronic Acid: A Whitepaper for Drug Discovery and Development
Abstract
4-Butoxy-2-methylphenylboronic acid is a substituted arylboronic acid with potential applications in organic synthesis and medicinal chemistry. Arylboronic acids are a class of compounds with significant interest due to their versatile reactivity and unique biological interactions.[1] This technical guide outlines a comprehensive theoretical and computational framework for the in-depth characterization of this compound. In the absence of specific published theoretical studies on this molecule, this document serves as a detailed proposal for a computational investigation aimed at elucidating its structural, electronic, and reactive properties. The proposed research workflow, encompassing quantum chemical calculations and molecular modeling, is designed to provide foundational data for its potential application in drug development and materials science.
Introduction
Arylboronic acids are characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. This functional group imparts unique properties, including the ability to form reversible covalent bonds with diols, making them valuable as sensors and in drug delivery systems.[1] Furthermore, their role in the Suzuki-Miyaura cross-coupling reaction has made them indispensable in synthetic organic chemistry. The biological activity of boronic acid-containing compounds, such as the proteasome inhibitor Bortezomib, highlights their therapeutic potential.[2]
The specific substitutions on the phenyl ring, a butoxy and a methyl group in the case of this compound, are expected to modulate its electronic properties, reactivity, and intermolecular interactions. A thorough theoretical investigation can provide valuable insights into these properties, guiding experimental studies and aiding in the rational design of new applications. This whitepaper details a proposed computational workflow for such an investigation.
Proposed Computational Methodology
A multi-faceted computational approach is proposed, leveraging Density Functional Theory (DFT) for detailed electronic structure analysis and molecular mechanics for conformational sampling.
Quantum Chemical Calculations
DFT calculations are a powerful tool for studying the geometry, electronic structure, and spectroscopic properties of molecules.[3][4]
Experimental Protocol: DFT Workflow
-
Model Construction: An initial 3D structure of this compound will be constructed using standard bond lengths and angles.
-
Conformational Analysis: A conformational search will be performed to identify the lowest energy conformers, particularly focusing on the orientation of the butoxy and boronic acid groups.
-
Geometry Optimization: The geometries of the identified low-energy conformers will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1] The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structures are true minima on the potential energy surface.
-
Electronic Property Calculation: A range of electronic properties will be calculated for the optimized geometry, including:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions and reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's kinetic stability.
-
Mulliken and Natural Population Analysis (NPA): To determine the partial atomic charges, providing insight into the charge distribution within the molecule.
-
-
Spectroscopic Predictions:
-
¹H and ¹³C NMR: Chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method and referenced against tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: Vibrational frequencies will be calculated and scaled to facilitate comparison with experimental data.
-
Molecular Docking (Hypothetical)
To explore the potential of this compound as an enzyme inhibitor, molecular docking simulations could be performed against a relevant biological target. Boronic acids are known to target serine proteases, for example.
Experimental Protocol: Molecular Docking Workflow
-
Target Selection: A relevant protein target with a known crystal structure (e.g., a serine protease) will be selected from the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation: The 3D structure of this compound will be prepared for docking (e.g., assigning charges, defining rotatable bonds). The receptor protein will also be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: Docking will be performed using software such as AutoDock or Glide to predict the binding pose and affinity of the molecule within the active site of the target protein.
-
Analysis of Interactions: The resulting docked poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Predicted Quantitative Data
The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are hypothetical and for illustrative purposes only, based on typical results for similar arylboronic acids.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-B | 1.55 | - | - |
| B-O1 | 1.37 | C-B-O1: 121.0 | O1-B-C-C: 180.0 |
| B-O2 | 1.37 | C-B-O2: 118.5 | O2-B-C-C: 0.0 |
| C-O (butoxy) | 1.38 | O1-B-O2: 120.5 | C-O-C-C: 178.0 |
Table 2: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 Debye |
| Mulliken Charge on Boron | +0.65 e |
Table 3: Predicted NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Aromatic CH | 6.8 - 7.5 | 115 - 140 |
| O-H (boronic acid) | 5.0 - 6.0 | - |
| O-CH₂ (butoxy) | 4.0 | 68.0 |
| CH₃ (methyl) | 2.3 | 20.0 |
Visualizations
Visual representations are crucial for understanding complex molecular properties and workflows.
Caption: Molecular graph of this compound.
Caption: Proposed DFT calculation workflow.
Caption: Hypothetical molecular docking workflow.
Conclusion
This whitepaper presents a detailed proposal for a comprehensive theoretical investigation of this compound. The outlined computational methodologies, including DFT calculations and molecular docking, are poised to provide significant insights into the structural, electronic, and potential biological properties of this molecule. The generated data would be invaluable for researchers, scientists, and drug development professionals, facilitating a deeper understanding of this compound and guiding future experimental work and applications. This proposed study serves as a foundational step towards unlocking the full potential of this compound in various scientific and therapeutic domains.
References
The Pivotal Role of 4-Butoxy-2-methylphenylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of contemporary organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the realms of pharmaceutical discovery and materials science. Among the vast arsenal of reagents enabling these transformations, 4-Butoxy-2-methylphenylboronic acid has emerged as a versatile and valuable building block. This technical guide provides an in-depth analysis of its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Core Properties and Applications
This compound, with the chemical formula C₁₁H₁₇BO₃ and CAS number 845551-43-1, is an organoboron compound featuring a phenylboronic acid moiety substituted with a butoxy and a methyl group. These substituents influence the electronic and steric properties of the molecule, thereby modulating its reactivity. Its primary and most significant role in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a C-C bond between the boronic acid's aryl group and an organic halide or triflate, providing a powerful method for the synthesis of complex biaryl and substituted aromatic structures.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
The following is a representative experimental protocol detailing the use of this compound in a Suzuki-Miyaura coupling reaction to synthesize a biaryl compound.
Reaction Scheme:
(4-Butoxy-2-methylphenyl)boronic acid + Aryl Halide → 4-Butoxy-2-methyl-1,1'-biphenyl derivative
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 208.06 | 250 mg | 1.20 | 1.2 |
| Aryl Bromide (Example: 4-Bromotoluene) | 171.04 | 171 mg | 1.00 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.51 | 16.4 mg | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.00 | 2.0 |
| Toluene | - | 5 mL | - | - |
| Water | - | 0.5 mL | - | - |
Procedure
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium phosphate (2.0 eq), and the SPhos ligand (0.04 eq).
-
Add the palladium(II) acetate catalyst (0.02 eq).
-
The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvents, toluene and water, via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Expected Yield
Based on similar reactions, the expected yield for this type of Suzuki-Miyaura coupling is typically in the range of 80-95%.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
This compound serves as a highly effective and versatile reagent in modern organic synthesis. Its primary application in the Suzuki-Miyaura coupling reaction enables the efficient construction of a wide array of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The straightforward experimental protocols and high yields associated with its use underscore its importance for researchers, scientists, and professionals in drug development. The continued application of this and similar boronic acids is expected to drive innovation across the chemical sciences.
4-Butoxy-2-methylphenylboronic Acid: A Versatile Building Block for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-2-methylphenylboronic acid is a valuable bifunctional organic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a substituted phenyl ring, make it an ideal candidate for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel bioactive compounds.
Core Properties
| Property | Value |
| CAS Number | 845551-43-1 |
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted toluene derivative. A general synthetic route is outlined below:
A detailed experimental protocol for a similar synthesis is described in various organic synthesis literature. The key steps involve the formation of a Grignard reagent from the corresponding bromo-precursor, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis to yield the desired boronic acid.
Application in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in medicinal chemistry lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many biologically active molecules.[1]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps.
Synthesis of Bioactive 6-Arylpurine Derivatives
A significant application of substituted phenylboronic acids is in the synthesis of 6-arylpurine nucleosides, which have demonstrated potent cytostatic activities.[2][3] By coupling this compound with 6-chloropurine derivatives, novel purine analogues can be synthesized and evaluated for their potential as anticancer agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Chloropurine Riboside
A mixture of 2′,3′,5′-tri-O-acetyl-6-chloropurine riboside (1.0 mmol), this compound (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a suitable solvent (e.g., toluene or 1,2-dimethoxyethane) is treated with an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the protected 6-(4-Butoxy-2-methylphenyl)purine riboside. Subsequent deprotection of the acetyl groups yields the final bioactive nucleoside.
Expected Biological Activity
Based on structure-activity relationship (SAR) studies of similar 6-(alkoxyphenyl)purine ribonucleosides, the derivative synthesized from this compound is expected to exhibit significant cytostatic activity against various cancer cell lines.[2] The butoxy and methyl substituents on the phenyl ring can influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to enhanced potency and selectivity.
| Compound Class | Cancer Cell Lines | Reported IC₅₀ Range (µM) |
| 6-(4-Alkoxyphenyl)purine Ribonucleosides | CCRF-CEM, HeLa, L1210 | 0.25 - 20[2] |
The workflow for the synthesis and evaluation of these potential drug candidates is a systematic process involving chemical synthesis, purification, and biological testing.
Conclusion
This compound serves as a highly versatile and valuable building block in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of a diverse range of biaryl and heteroaryl compounds. The potential to generate novel 6-arylpurine derivatives with significant cytostatic activity highlights its importance in the discovery and development of new anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of 6-chloropurine derivatives with phenylboronic acid [studfile.net]
The Core Reactivity of 4-Butoxy-2-methylphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the fundamental reactivity of 4-Butoxy-2-methylphenylboronic acid, a versatile building block in modern organic synthesis. Due to the specific substitution pattern on the aromatic ring—an electron-donating butoxy group and a sterically influencing methyl group—this reagent exhibits distinct reactivity in key synthetic transformations. This document outlines its participation in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, as well as its oxidative conversion to the corresponding phenol. The information presented herein is intended to serve as a comprehensive resource for researchers leveraging this compound in the synthesis of complex molecules, including active pharmaceutical ingredients.
Overview of Reactivity
This compound is an organoboron compound that serves as a nucleophilic partner in various transition metal-catalyzed cross-coupling reactions. The electron-donating nature of the para-butoxy group enhances the nucleophilicity of the aryl system, thereby influencing the rate and efficiency of transmetalation steps in catalytic cycles. Conversely, the ortho-methyl group can introduce steric hindrance, which may affect the approach of bulky coupling partners and the overall reaction kinetics. Understanding this interplay between electronic and steric effects is crucial for optimizing reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl and substituted aromatic systems.[1][2] Arylboronic acids, such as this compound, are key participants in this palladium-catalyzed transformation.[3] The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[4][5]
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Structurally Similar Boronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(II)-NaY zeolite | Na2CO3 | DMF/H2O | RT | 95 | [6] |
| 4-Methoxyphenylboronic acid | Iodobenzene | PdCu@Ti3C2 | K2CO3 | H2O | RT | 99 | [7] |
| 2-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh3)4 | K3PO4 | DMF | 85 | 53 | [8] |
| Phenylboronic acid | 4-Bromoanisole | (CH3CO2)2Pd | Na2CO3 | DMF/H2O | RT | 92 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, adapted from literature procedures.[6][8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as K2CO3 or K3PO4 (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Pd(PPh3)4 (0.03 equiv) or a combination of a palladium source like Pd(OAc)2 and a phosphine ligand.
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of DMF and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds.[9] This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[10] A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air.[9][11]
The mechanism is thought to involve the formation of a copper(II)-aryl species, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient copper(III) intermediate furnishes the desired product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.[9]
Caption: General Experimental Workflow for a Chan-Lam Coupling Reaction.
Quantitative Data for Chan-Lam Coupling of Structurally Similar Boronic Acids
As with the Suzuki-Miyaura coupling, specific quantitative data for this compound in Chan-Lam reactions is limited. The table below provides data for analogous reactions.
| Arylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pyrrole | Cu(OAc)2 | Pyridine | CH2Cl2 | RT | 93 | [9] |
| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)2 | DIPEA | DMSO | 120 | Not specified | [10] |
| Phenylboronic acid | Aniline | Cu(OAc)2 | 2,6-Lutidine | Not specified | Not specified | Good | [12] |
| Phenylboronic acid | Phenol | Cu(OAc)2 | Pyridine | CH2Cl2 | RT | 88 | [13] |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
The following is a general protocol for the N-arylation of an amine with an arylboronic acid, based on literature precedents.[9][10]
-
Reaction Setup: In a flask, combine the amine (1.0 equiv), this compound (1.5-2.0 equiv), and a copper catalyst such as copper(II) acetate (1.0 equiv).
-
Base and Solvent: Add a suitable base, like pyridine or diisopropylethylamine (DIPEA), and an appropriate solvent (e.g., dichloromethane or DMSO). In some cases, molecular sieves are added to remove water.
-
Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures) under an air atmosphere. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, add an aqueous solution of ammonium hydroxide and extract the mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via flash column chromatography.
Oxidation to Phenols
Arylboronic acids can be readily oxidized to the corresponding phenols, a transformation that is synthetically valuable for introducing a hydroxyl group onto an aromatic ring with high regioselectivity.[14] This reaction, often referred to as ipso-hydroxylation, can be achieved using various oxidizing agents.[15]
Common oxidants for this transformation include hydrogen peroxide, Oxone®, and molecular oxygen in the presence of a suitable catalyst.[14] The reaction conditions are often mild, making it a useful method for the synthesis of substituted phenols.[15]
Caption: Influence of Substituents on the Reactivity of the Boronic Acid.
Quantitative Data for the Oxidation of Structurally Similar Boronic Acids
The following table summarizes the yields for the oxidation of various substituted phenylboronic acids to their corresponding phenols.
| Arylboronic Acid | Oxidant | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | H2O2 | Catalyst-free | H2O | RT | 99 | [14] |
| p-Methylphenylboronic acid | O2 (air) | Co(II)TCPP/PANI | Not specified | RT | 96 | [15] |
| 2,4,6-Trimethylphenylboronic acid | O2 (air) | Co(II)TCPP/PANI | Not specified | RT | 92 | [15] |
| p-Bromophenylboronic acid | O2 (air) | Co(II)TCPP/PANI | Not specified | RT | 80 | [15] |
Experimental Protocol: General Procedure for the Oxidation of Arylboronic Acids
This protocol is a general guide for the oxidation of an arylboronic acid to a phenol using hydrogen peroxide.[14]
-
Reaction Setup: In a flask, dissolve this compound (1.0 equiv) in a suitable solvent, such as a mixture of THF and water.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add an aqueous solution of hydrogen peroxide (e.g., 30% H2O2).
-
Base Addition: If required by the specific protocol, add an aqueous solution of a base like sodium hydroxide (NaOH) dropwise, while maintaining the low temperature.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the starting material is consumed as indicated by TLC analysis.
-
Work-up: Quench the reaction by adding a reducing agent, such as aqueous sodium thiosulfate, to destroy any excess peroxide. Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenol can then be purified by column chromatography.
Conclusion
This compound is a valuable reagent in organic synthesis, with its reactivity governed by the electronic contribution of the butoxy group and the steric influence of the methyl substituent. While specific quantitative data for this compound is not extensively documented in the literature, its reactivity can be reliably predicted based on the well-established behavior of similarly substituted arylboronic acids in Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation reactions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of target molecules. As with any chemical reaction, optimization of the provided general conditions for specific substrates is recommended to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 4-Butoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 4-Butoxy-2-methylphenylboronic acid. Due to the limited availability of published spectra for this specific compound, this guide leverages data from analogous structures and established principles of spectroscopic analysis for arylboronic acids to present a predictive and practical resource.
Chemical Structure and Properties
-
IUPAC Name: (4-Butoxy-2-methylphenyl)boronic acid
-
Molecular Formula: C₁₁H₁₇BO₃[1]
-
Molecular Weight: 208.06 g/mol [3]
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds, such as p-tolylboronic acid and other substituted phenylboronic acids.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) |
| Chemical Shift (δ) ppm | Predicted Chemical Shift (δ) ppm |
| ~7.8-8.0 (s, 2H, B(OH)₂) | ~160 (C-O) |
| ~7.5 (d, 1H, Ar-H) | ~140 (C-B) |
| ~6.7-6.8 (m, 2H, Ar-H) | ~135 (Ar-H) |
| ~4.0 (t, 2H, -OCH₂) | ~115 (Ar-H) |
| ~2.4 (s, 3H, Ar-CH₃) | ~112 (Ar-H) |
| ~1.7 (m, 2H, -OCH₂CH₂) | ~67 (-OCH₂) |
| ~1.4 (m, 2H, -CH₂CH₃) | ~31 (-OCH₂CH₂) |
| ~0.9 (t, 3H, -CH₃) | ~21 (Ar-CH₃) |
| ~19 (-CH₂CH₃) | |
| ~14 (-CH₃) |
Table 2: Predicted ¹¹B NMR Spectral Data
| ¹¹B NMR | |
| Predicted Chemical Shift (δ) ppm | Notes |
| ~28-30 | The chemical shift is characteristic of a trigonal planar boronic acid. This can shift to ~5-10 ppm upon formation of a tetrahedral boronate ester with a diol. |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3600-3200 | O-H stretch (B(OH)₂) | Broad, Strong |
| ~3050-3000 | C-H stretch (Aromatic) | Medium |
| ~2960-2850 | C-H stretch (Aliphatic) | Strong |
| ~1610, 1500 | C=C stretch (Aromatic) | Medium |
| ~1350 | B-O stretch | Strong |
| ~1250 | C-O stretch (Aryl ether) | Strong |
| ~1090 | B-C stretch | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 208 | [M]⁺ | Molecular ion |
| 190 | [M - H₂O]⁺ | Loss of water |
| 151 | [M - C₄H₉O]⁺ | Loss of butoxy radical |
| 133 | [M - C₄H₉O - H₂O]⁺ | Subsequent loss of water |
| 91 | [C₇H₇]⁺ | Tropylium ion (from toluene moiety) |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These are generalized protocols for boronic acids and may require optimization for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-quality NMR spectra of boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomers, which can lead to broad signals.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: DMSO-d₆ is often a good choice as it can disrupt the hydrogen bonding that leads to oligomerization. Alternatively, d₄-methanol can be used.[4] Running the NMR in the presence of a small amount of water can also sometimes sharpen the signals by favoring the monomeric boronic acid form.
-
For ¹¹B NMR, a borosilicate glass NMR tube should be avoided; a quartz or polyethylene tube is recommended.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
-
¹³C NMR:
-
A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
¹¹B NMR:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Typical spectral width: 100 to -100 ppm.
-
A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups in this compound.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the most common and straightforward method. A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For boronic acids, derivatization is often employed to improve volatility and stability.[5]
3.3.1 Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
-
Derivatization:
-
Dissolve ~1 mg of the boronic acid in 100 µL of a dry aprotic solvent (e.g., pyridine or acetonitrile).[5]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Heat the mixture at 60-70°C for 30 minutes to form the volatile trimethylsilyl (TMS) ester.[5]
-
-
Instrumentation:
3.3.2 Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Instrumentation:
-
The sample is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).
-
This is a soft ionization technique that will likely show the molecular ion with minimal fragmentation. Adducts with solvent molecules or salts may be observed.
-
Workflow and Data Analysis Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a phenylboronic acid derivative.
Caption: Workflow for Spectroscopic Analysis.
References
The Subtle Dance of Electrons and Bulk: A Technical Guide to the Electronic and Steric Effects of Butoxy and Methyl Groups in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electronic and steric effects of butoxy and methyl substituents on phenylboronic acids. A comprehensive understanding of these effects is paramount for the rational design of boronic acid-based reagents, catalysts, and therapeutic agents. Through a detailed examination of key physicochemical parameters and reactivity in the Suzuki-Miyaura cross-coupling reaction, this guide elucidates the distinct roles these seemingly simple functional groups play in modulating the properties and performance of boronic acids. This document serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering a foundational understanding for the strategic manipulation of electronic and steric factors in the development of novel boronic acid derivatives.
Introduction
Boronic acids (R-B(OH)₂) have emerged as indispensable tools in modern organic chemistry, finding widespread application in cross-coupling reactions, sensing, and medicinal chemistry.[1] The versatility of these compounds stems from the tunable nature of the boron center, which is highly susceptible to the electronic and steric influences of its substituents. The methyl and butoxy groups, while both being alkyl-based, exert markedly different effects on the reactivity and properties of the boronic acid moiety. The methyl group, a simple alkyl substituent, primarily acts as a weak electron-donating group through induction. In contrast, the butoxy group, an alkoxy substituent, exhibits a dual electronic nature, capable of both electron-donating resonance and electron-withdrawing inductive effects. Furthermore, the significantly larger size of the butoxy group compared to the methyl group introduces considerable steric hindrance. This guide will dissect these electronic and steric contributions through quantitative data, detailed experimental protocols, and visual representations of their application.
Quantitative Analysis of Electronic and Steric Effects
The electronic and steric effects of substituents can be quantified using various physicochemical parameters. This section presents a comparative analysis of the butoxy and methyl groups using Hammett constants, Taft steric parameters, and pKa values.
Hammett Constants (σ)
The Hammett equation provides a quantitative measure of the electronic influence of meta and para substituents on the reactivity of a benzene ring.[2] A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
| Substituent | σ_meta_ | σ_para_ | Electronic Effect |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |
| -OCH₃ * | +0.12 | -0.27 | Electron-Donating (Resonance) & Withdrawing (Inductive) |
Data for the methoxy group is used as a close approximation for the butoxy group due to the limited availability of the butoxy parameter. The primary electronic effects are dictated by the oxygen atom, with the longer alkyl chain having a minor influence.
The para-methyl group (-CH₃) exhibits a weak electron-donating effect (σ_para_ = -0.17), which is attributed to hyperconjugation and weak inductive effects. The para-butoxy group, represented by the methoxy group (-OCH₃), shows a stronger electron-donating character through resonance (σ_para_ = -0.27), where the lone pairs on the oxygen atom can delocalize into the aromatic ring. However, in the meta position, the resonance effect is absent, and the electron-withdrawing inductive effect of the oxygen atom dominates, resulting in a positive σ_meta_ value (+0.12).
Taft Steric Parameters (E_s)
The Taft steric parameter, E_s, quantifies the steric bulk of a substituent.[3] More negative values indicate greater steric hindrance.
| Substituent | Taft Steric Parameter (E_s) | Steric Bulk |
| -CH₃ | -1.24[3] | Moderate |
| -n-BuO | (Estimated > -1.60) | Significant |
The considerably larger size of the butoxy group compared to the methyl group is a critical factor in its influence on reaction kinetics and molecular interactions. This increased steric hindrance can impede the approach of reagents to the boron center, affecting reaction rates and selectivity.
Acidity Constant (pKa)
The pKa of a boronic acid is a direct measure of its Lewis acidity, which is influenced by the electronic effects of its substituents.[4][5][6] Electron-withdrawing groups increase the Lewis acidity (lower pKa), while electron-donating groups decrease it (higher pKa).
| Compound | pKa (experimental) |
| 4-Methylphenylboronic acid | ~9.3 (Predicted) |
| 4-Methoxyphenylboronic acid * | 9.25[5] |
The experimental pKa of 4-methoxyphenylboronic acid is used as a proxy for 4-butoxyphenylboronic acid. The similar electron-donating nature of the alkoxy groups suggests their pKa values will be comparable.
The electron-donating nature of both the methyl and butoxy (methoxy) groups leads to a decrease in the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This is due to the increased electron density on the boron atom, making it a weaker Lewis acid.
Impact on Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the electronic and steric properties of the boronic acid play a crucial role in its efficiency.[7][8][9][10][11][12]
Representative Reaction Yields
| Boronic Acid | Coupling Partner | Catalyst System | Solvent | Yield (%) |
| 4-Methylphenylboronic acid | 4-Iodoanisole | Pd/C, K₂CO₃ | DMF | 92[7] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂, K₃PO₄ | Toluene/H₂O | 95 |
| 4-Butoxyphenylboronic acid | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
General Observations:
-
Electronic Effects: The electron-donating nature of both methyl and butoxy groups can increase the nucleophilicity of the organic group being transferred in the transmetalation step of the Suzuki-Miyaura catalytic cycle. This can lead to faster reaction rates and higher yields.
-
Steric Effects: The larger steric bulk of the butoxy group can, in some cases, hinder the transmetalation step, potentially leading to lower yields compared to the less hindered methyl-substituted boronic acid, especially with sterically demanding coupling partners or catalyst systems.[11]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the subject boronic acids and for the determination of their pKa values.
Synthesis of 4-Methylphenylboronic Acid
This procedure is adapted from standard methods for the synthesis of arylboronic acids via Grignard reagents.[13]
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Iodine (for initiation)
Procedure:
-
In a flame-dried two-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of a solution of 4-bromotoluene (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 eq.) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M HCl with vigorous stirring until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-methylphenylboronic acid, which can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes).
Synthesis of 4-Butoxyphenylboronic Acid
This protocol follows a general procedure for the synthesis of alkoxy-substituted phenylboronic acids.[14]
Materials:
-
4-Bromo-1-butoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of 4-bromo-1-butoxybenzene (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Determination of pKa by Potentiometric Titration
This is a general protocol for the determination of the pKa of an arylboronic acid.[2][15][16][17]
Materials:
-
Arylboronic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter and electrode
Procedure:
-
Prepare a ~1 mM solution of the arylboronic acid in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution in a thermostatted vessel and bubble with an inert gas (e.g., argon) to remove dissolved CO₂.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa can then be calculated using the Henderson-Hasselbalch equation at various points along the buffer region.
Visualization of Boronic Acid Applications
Boronic acids are integral to various biological and chemical processes. The following diagrams, rendered in Graphviz DOT language, illustrate two such applications.
Workflow for a Boronic Acid-Based Fluorescent Glucose Sensor
Boronic acids are widely used in the development of glucose sensors due to their ability to reversibly bind with the diol moieties of glucose.[18][19][20][21][22]
Inhibition of a Signaling Pathway by a Boronic Acid Derivative
Boronic acid derivatives have been developed as potent inhibitors of various enzymes, including proteases involved in cell signaling pathways.[1][13][23][24][25] For example, bortezomib, a dipeptide boronic acid, is a proteasome inhibitor used in cancer therapy.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]
- 14. rsc.org [rsc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 21. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Potential Applications of 4-Butoxy-2-methylphenylboronic Acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the potential of 4-Butoxy-2-methylphenylboronic acid as a building block in the synthesis of advanced organic materials. The primary application discussed is in the field of organic electronics, where this molecule can serve as a monomer for the creation of conjugated polymers with tailored optoelectronic properties.
Introduction to this compound
This compound is an organoboron compound with the chemical formula C₁₁H₁₇BO₃. Structurally, it is a phenylboronic acid substituted with a butoxy group at the 4-position and a methyl group at the 2-position. These substitutions are significant as they can impart desirable properties to materials synthesized from this monomer. The butoxy group enhances solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. The methyl group can influence the polymer's morphology and electronic properties by inducing a twist in the polymer backbone, which can affect intermolecular interactions and solid-state packing.
The primary utility of this compound in materials science lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules like biaryls, conjugated polymers, and other functional organic materials.[1][2] These materials are integral to the development of advanced technologies such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3]
The Suzuki-Miyaura Coupling: A Gateway to Functional Polymers
The Suzuki-Miyaura coupling is a versatile and powerful method for synthesizing conjugated polymers. It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[2]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle.
Potential Applications in Organic Electronics
By employing this compound in Suzuki polycondensation with various dihaloaromatic comonomers, a wide range of conjugated polymers can be synthesized. The properties of these polymers can be tuned by the choice of the comonomer. For instance, copolymerization with electron-accepting units can lead to materials with low bandgaps, suitable for OPVs. Conversely, copolymerization with wide-bandgap monomers can produce blue-emitting polymers for OLED applications.[4]
Data Presentation: Representative Properties of Alkoxy-Substituted Conjugated Polymers
| Polymer Type | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (ΦPL) | HOMO (eV) | LUMO (eV) | Reference |
| Poly(phenylene-ethynylene) derivative | ~450 | ~500 | 50-80% (in solution) | - | - | [5] |
| Polyfluorene-alt-dialkoxybenzene | ~380 | ~420 | >50% (in film) | -5.8 | -2.1 to -2.4 | [4][6] |
| Polyfluorene copolymer with dicyanophenanthrene | ~380-400 | ~450-500 | - | -5.7 to -5.8 | -2.7 to -2.8 | [3] |
Experimental Protocols
Representative Protocol for Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of an alternating copolymer from this compound and a dibromoarene comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).
Materials:
-
This compound
-
2,7-dibromo-9,9-dioctylfluorene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Monomer Preparation: In a Schlenk flask, add this compound (1.05 eq) and 2,7-dibromo-9,9-dioctylfluorene (1.00 eq).
-
Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq) in anhydrous toluene.
-
Reaction Setup: To the flask containing the monomers, add anhydrous toluene and an aqueous solution of K₂CO₃ (2M). The mixture should be thoroughly degassed by bubbling with argon for 30 minutes.
-
Polymerization: Add the catalyst solution to the monomer mixture under an argon atmosphere. Heat the reaction mixture to 90 °C and stir vigorously for 48 hours.
-
End-capping: After 48 hours, add a small amount of phenylboronic acid to react with any remaining bromide end groups, and stir for another 4 hours. Then, add a small amount of bromobenzene to react with any remaining boronic acid end groups and stir for a final 4 hours.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with deionized water, 2M HCl, and again with deionized water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution by rotary evaporation.
-
Purification: Precipitate the polymer by slowly adding the concentrated toluene solution to a large volume of methanol with vigorous stirring. Filter the precipitated polymer and wash it with methanol and acetone.
-
Drying: Dry the polymer under vacuum at 60 °C for 24 hours.
Workflow for Polymer Synthesis and Characterization
The following diagram illustrates a typical workflow from synthesis to characterization for a new conjugated polymer.
Conclusion
This compound is a promising building block for materials science, particularly for the synthesis of functional conjugated polymers for organic electronic applications. Its substituted phenyl structure allows for the creation of soluble materials with potentially high performance. The versatility of the Suzuki-Miyaura coupling reaction provides a robust platform for incorporating this monomer into a vast array of polymer backbones, enabling the fine-tuning of their electronic and photophysical properties. Further research into the synthesis and characterization of polymers derived from this specific monomer is warranted to fully explore its potential in advanced materials.
References
- 1. contents.kocw.or.kr [contents.kocw.or.kr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of the optical and electrochemical properties of deep blue light-emitting poly[fluorene-2,7-diyl-co-dibenzothiophene-S,S-dioxide-4,6-diyl]s - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side-chain effect on the structural evolution and properties of poly(9,9-dihexylfluorene-alt-2,5-dialkoxybenzene) copolymers. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 4-Butoxy-2-methylphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 4-Butoxy-2-methylphenylboronic acid is a valuable building block in this context, offering a substituted phenyl motif that can be incorporated into a variety of target molecules. The presence of the ortho-methyl group introduces steric hindrance, which can present unique challenges and require carefully optimized reaction conditions for successful coupling. These application notes provide an overview of the Suzuki coupling protocol for this sterically hindered boronic acid, including reaction conditions, a detailed experimental procedure, and its relevance in drug discovery.
Challenges and Considerations for Sterically Hindered Substrates
The ortho-methyl group in this compound increases steric bulk around the reactive center. This can impede key steps in the Suzuki coupling catalytic cycle, namely the transmetalation step. Consequently, reactions involving sterically hindered substrates may suffer from low yields or require more forcing conditions. To overcome these challenges, the selection of an appropriate palladium catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of sterically demanding partners.[1][2]
Applications in Drug Discovery
Arylboronic acids are indispensable tools in medicinal chemistry for the synthesis of novel drug candidates.[3][4] The incorporation of substituted phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 4-butoxy-2-methylphenyl moiety can be introduced to explore structure-activity relationships (SAR) in drug discovery programs, potentially enhancing metabolic stability or modulating receptor binding. Boronic acids themselves have also emerged as a class of drugs, with several approved by the FDA for various therapeutic indications.[4][5][6]
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the palladium catalyst (0.5-5 mol%) and the ligand (1-10 mol%) to the flask.
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (room temperature to 110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Comparison of Suzuki Coupling Conditions
The following table summarizes typical reaction conditions for Suzuki coupling reactions, particularly focusing on those suitable for sterically hindered substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | P(t-Bu)₃ (2 mol%) | None |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₂CO₃ (3.0 equiv) |
| Solvent | Dioxane | Toluene | Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80-100 °C | Room Temperature - 80 °C | 90 °C |
| Typical Substrates | Sterically hindered aryl chlorides and bromides | Aryl and vinyl halides | General aryl halides |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.[7][8]
References
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 4-Butoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Butoxy-2-methylphenylboronic acid with various aryl halides. Due to the steric hindrance imparted by the ortho-methyl group, the selection of an appropriate palladium catalyst system is crucial for achieving high efficiency and yields in the synthesis of the corresponding biaryl compounds. These compounds are of significant interest in medicinal chemistry and materials science.
Introduction to Suzuki Coupling with Sterically Hindered Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] However, sterically hindered substrates, such as 2-substituted arylboronic acids like this compound, can present challenges. The steric bulk can impede the crucial transmetalation step in the catalytic cycle, leading to lower reaction rates and yields.[1] To overcome these challenges, highly active palladium catalyst systems, often employing bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have been developed. These advanced catalysts promote efficient coupling even with sterically demanding partners.[2]
Recommended Palladium Catalyst Systems
Several palladium catalyst systems have proven effective for the Suzuki coupling of sterically hindered arylboronic acids. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. Below is a summary of recommended systems based on literature precedents for similar sterically hindered substrates.
Data Presentation: Comparison of Catalyst Systems for Sterically Hindered Suzuki Coupling
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide/Chloride | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromide/Chloride | K₃PO₄ | Dioxane | 80 | 16 | 85-98 | [3] |
| [Pd(IPr)(cin)Cl] | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 110 | 2 | >90 | [2] |
| Pd(PPh₃)₄ | Aryl Iodide | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 70-90 | [1] |
Note: Yields are representative for the coupling of various sterically hindered arylboronic acids and may vary depending on the specific aryl halide used.
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is based on commonly used conditions for sterically hindered substrates and should be optimized for specific applications.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine or NHC ligand (e.g., SPhos, P(t-Bu)₃, or IPr)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add the palladium catalyst (e.g., 2 mol % Pd(OAc)₂) and the ligand (e.g., 4 mol % SPhos).
-
Addition of Reagents: Add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Diagram of the Experimental Workflow:
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
References
Application Notes and Protocols for Base Selection in Cross-Coupling Reactions of 4-Butoxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate base for Suzuki-Miyaura cross-coupling reactions involving 4-Butoxy-2-methylphenylboronic acid. The choice of base is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency, particularly when dealing with sterically hindered boronic acids such as this.
The Critical Role of the Base in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. It is generally accepted that the base facilitates the formation of a more nucleophilic boronate species from the boronic acid, which then readily transfers its organic group to the palladium catalyst.
Due to the presence of a methyl group at the ortho-position, this compound is considered a sterically hindered substrate. This steric hindrance can impede the approach of the coupling partners and the catalyst, often requiring more carefully selected reaction conditions, especially the choice of base, to achieve high yields. For sterically hindered arylboronic acids, stronger bases are often employed to promote the formation of the active boronate species and drive the reaction forward.
Comparative Analysis of Bases
The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent employed. Below is a summary of commonly used bases in Suzuki-Miyaura cross-coupling reactions and their general applicability to sterically hindered substrates like this compound.
| Base | Chemical Formula | Type | Basicity | Typical Conditions & Remarks |
| Potassium Carbonate | K₂CO₃ | Inorganic | Moderate | A versatile and commonly used base. Often used in aqueous/organic solvent mixtures. May require higher temperatures for sterically hindered substrates. |
| Sodium Carbonate | Na₂CO₃ | Inorganic | Moderate | Similar to K₂CO₃, widely used and cost-effective. Its effectiveness can be substrate-dependent. |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | Strong | Often provides higher yields for challenging couplings, including those with sterically hindered partners. Its higher solubility in organic solvents can be advantageous. |
| Potassium Phosphate | K₃PO₄ | Inorganic | Strong | A strong, non-nucleophilic base that is highly effective for many Suzuki-Miyaura reactions, including those prone to side reactions. Often used in anhydrous conditions. |
| Potassium tert-Butoxide | t-BuOK | Organic | Strong | A very strong base suitable for highly hindered substrates where weaker bases fail. Requires anhydrous conditions as it reacts readily with water. |
| Sodium Hydroxide | NaOH | Inorganic | Strong | A strong and inexpensive base, but its high nucleophilicity can sometimes lead to undesired side reactions. |
| Potassium Fluoride | KF | Inorganic | Weak | The fluoride ion is thought to play a unique role in activating the boronic acid. Can be effective, particularly in anhydrous conditions. |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the base, catalyst, ligand, solvent, and temperature may be necessary for specific substrate combinations.
Protocol 1: General Screening of Bases for Coupling with an Aryl Bromide
This protocol describes a general procedure for screening different bases to find the optimal conditions for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)
-
Selected bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the selected base (2.0 mmol).
-
Add the anhydrous and degassed solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Optimized Conditions for a Sterically Hindered Coupling
This protocol utilizes a stronger base and a more active catalyst system, which is often necessary for coupling sterically demanding partners.
Materials:
-
This compound
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos or SPhos)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous and degassed 1,4-dioxane
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.022 mmol, 2.2 mol%) to a reaction vessel.
-
Add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and the base (K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Add anhydrous and degassed 1,4-dioxane (5 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction for completion.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful cross-coupling of this compound is highly dependent on the judicious selection of the base. For routine couplings with activated aryl halides, standard bases like potassium carbonate may suffice. However, for more challenging, sterically hindered substrates, stronger bases such as potassium phosphate, cesium carbonate, or potassium tert-butoxide, in combination with advanced catalyst systems, are often necessary to achieve high yields. The provided protocols offer a solid foundation for developing robust and efficient synthetic routes to a variety of biaryl compounds derived from this compound. Researchers are encouraged to screen a variety of bases and conditions to optimize the outcome for their specific applications.
Application Notes and Protocols: Optimizing Solvent Effects in Suzuki Reactions with 4-Butoxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1][2] The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity.[3][4] These application notes provide a comprehensive guide to understanding and optimizing solvent effects for Suzuki reactions involving the sterically hindered 4-Butoxy-2-methylphenylboronic acid. Due to the steric hindrance of this particular boronic acid, careful selection of the solvent system is paramount for achieving high yields and purity.[5][6]
The Role of the Solvent in Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura reaction plays a multifaceted role that extends beyond simply dissolving the reactants. Its key functions include:
-
Solubilizing Reactants: Ensuring that the boronic acid, aryl halide, catalyst, and base are sufficiently dissolved to participate in the reaction.
-
Influencing Catalyst Activity: The solvent can affect the stability and reactivity of the palladium catalyst and its various intermediate species in the catalytic cycle.[7]
-
Mediating Base Strength: The nature of the solvent can modulate the effective strength of the base, which is crucial for the activation of the boronic acid in the transmetalation step.[2]
-
Stabilizing Intermediates: Polar solvents may stabilize charged intermediates and transition states, potentially altering the reaction pathway and selectivity.[7][8]
-
Facilitating Phase Transfer: In biphasic systems (e.g., toluene/water), the solvent system is essential for bringing the organic-soluble and water-soluble components into contact for the reaction to proceed.[9]
Data Presentation: Solvent Effects on Suzuki-Miyaura Reactions
The following table summarizes common solvents used in Suzuki-Miyaura couplings and their general effects on the reaction. This information can be used as a starting point for designing a solvent screen for reactions with this compound.
| Solvent System | General Characteristics & Potential Effects | Typical Reaction Temperature (°C) |
| Toluene/Water | A widely used biphasic system that is effective for a broad range of substrates.[3] Requires vigorous stirring. | 80 - 110 |
| Dioxane/Water | A miscible system that can lead to homogeneous reaction conditions. Dioxane is a good solvent for many organic compounds.[9] | 80 - 100 |
| Tetrahydrofuran (THF)/Water | Another common miscible system. THF is a polar aprotic solvent. | 60 - 80 |
| Dimethylformamide (DMF)/Water | A polar aprotic solvent that can accelerate reactions, but may also lead to side reactions at high temperatures.[4][10] | 70 - 120 |
| Ethanol/Water | A "greener" solvent option that can be effective, particularly with hydrophilic substrates and catalysts.[11] | 70 - 90 |
| Acetonitrile (MeCN) | A polar aprotic solvent that can influence the selectivity of the reaction in some cases.[7][8] | 70 - 90 |
Experimental Protocols
This section provides a detailed protocol for a generic Suzuki-Miyaura cross-coupling reaction to serve as a template for solvent screening with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents of choice
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
General Procedure for Solvent Screening:
-
Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 - 1.5 equiv.), the chosen base (2.0 - 3.0 equiv.), and the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the selected degassed solvent or solvent mixture (e.g., Toluene/Water 4:1 v/v) to the Schlenk tube to achieve a desired concentration (typically 0.1 - 0.5 M with respect to the aryl halide).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (refer to the table above for typical ranges). Stir the reaction mixture vigorously for the specified time (typically 2 - 24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Characterize the product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) and determine the isolated yield.
Microwave Protocol (for rapid screening):
For high-throughput screening of solvents and conditions, a microwave reactor can be utilized.
-
Reactant Preparation: In a microwave vial, combine the aryl halide (1.0 equiv.), this compound (1.2 - 1.5 equiv.), base (2.0 - 3.0 equiv.), and palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the desired solvent or solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).[1]
-
Work-up and Analysis: After cooling, work up the reaction mixture as described in the conventional heating protocol and analyze the yield.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Caption: Experimental workflow for solvent screening in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis of Biaryl Compounds Using 4-Butoxy-2-methylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 4-Butoxy-2-methylphenylboronic acid. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These protocols are intended to serve as a comprehensive guide for laboratory practice, offering insights into reaction setup, optimization, and product purification.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the core of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of these motifs, valued for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the requisite boronic acid reagents.
This compound is a valuable building block that introduces a substituted phenyl ring, a common feature in biologically active molecules. The butoxy and methyl groups can influence the physicochemical properties of the resulting biaryl compounds, such as lipophilicity and metabolic stability, making this reagent particularly relevant in drug discovery programs.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. A fundamental understanding of this mechanism is crucial for reaction optimization and troubleshooting.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF | 90 | 8 | Good |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | Moderate to Good |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 24 | Good |
Yields are qualitative estimates based on typical Suzuki-Miyaura reactions and should be experimentally determined.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and some organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Reactions under pressure should be conducted behind a blast shield.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. |
| Poor quality of boronic acid | Use freshly prepared or high-purity boronic acid. | |
| Insufficiently degassed solvent | Ensure the solvent is thoroughly degassed before use. | |
| Inappropriate base or solvent | Screen different bases and solvents. | |
| Protodeboronation | Presence of water and/or acidic protons | Use anhydrous conditions and a non-protic solvent. |
| Prolonged reaction time or high temperature | Monitor the reaction closely and avoid excessive heating. | |
| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere. |
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of a diverse range of biaryl compounds for applications in drug discovery and materials science.
Application Notes: 4-Butoxy-2-methylphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction
4-Butoxy-2-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern drug discovery and development for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available building blocks. The unique substitution pattern of this compound, featuring both an electron-donating butoxy group and a sterically influential methyl group, makes it a valuable synthon for introducing specific phenyl moieties into pharmaceutical intermediates. These structural features can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors, a critical class of therapeutic agents.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Many kinase inhibitors possess a biaryl or aryl-heteroaryl core structure, which is often assembled via a Suzuki-Miyaura coupling reaction. Substituted phenylboronic acids, such as this compound, are key reactants in these syntheses.
Representative Reaction: Suzuki-Miyaura Coupling for a Kinase Inhibitor Intermediate
The following scheme illustrates a representative Suzuki-Miyaura coupling reaction where this compound is coupled with a generic halogenated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Caption: General workflow for the synthesis of a biaryl kinase inhibitor intermediate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic halide. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Heterocyclic halide (e.g., chloro-, bromo-, or iodo-pyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the heterocyclic halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Add the palladium catalyst (0.01-0.05 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl intermediate.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of substituted phenylboronic acids in the synthesis of kinase inhibitor intermediates, based on literature precedents for similar reactions.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.2 eq | N/A |
| Heterocyclic Halide | 1.0 eq | N/A |
| Catalyst | ||
| Pd(PPh₃)₄ | 0.05 eq | N/A |
| Base | ||
| K₂CO₃ | 2.0 eq | N/A |
| Solvent | ||
| 1,4-Dioxane/H₂O (4:1) | - | N/A |
| Reaction Temperature | 90 °C | N/A |
| Reaction Time | 12 h | N/A |
| Yield | 75-90% | N/A |
| Purity (post-chromatography) | >98% | N/A |
Signaling Pathway
BTK Signaling Pathway and Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB. This pathway is essential for B-cell proliferation, differentiation, and survival. In B-cell malignancies, this pathway is often constitutively active.
BTK inhibitors, synthesized using intermediates derived from reagents like this compound, act by covalently or non-covalently binding to the active site of BTK, thereby blocking its kinase activity and disrupting the downstream signaling cascade. This leads to decreased B-cell proliferation and increased apoptosis.
Caption: Simplified BTK signaling pathway and the mechanism of action of a BTK inhibitor.
Application Notes and Protocols for Chan-Lam Coupling with 4-Butoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2][3] This reaction provides a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, often with the advantages of milder reaction conditions, tolerance to air and moisture, and the use of a more abundant and less expensive metal catalyst.[3][4] This document provides detailed application notes and protocols for the use of 4-Butoxy-2-methylphenylboronic acid in Chan-Lam coupling reactions, a substrate of interest in medicinal chemistry and materials science due to the functionalities it introduces.
The general transformation involves the coupling of an aryl boronic acid with an amine or an alcohol to yield the corresponding secondary aryl amine or aryl ether, respectively.[1] The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate, and often requires a base.[2][3]
Reaction Principle and Mechanism
The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper catalyst. While the exact mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway involves the following key steps:
-
Ligand Exchange: The amine or alcohol substrate coordinates to the copper(II) center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a diarylcopper(II) intermediate or a related species.
-
Reductive Elimination: The C-N or C-O bond is formed, releasing the desired product and a copper(I) species.
-
Oxidation: The copper(I) is reoxidized to the active copper(II) state by an oxidant, which is often atmospheric oxygen, completing the catalytic cycle.[5]
Core Applications in Research and Drug Development
The structural motif provided by this compound is relevant in the development of novel therapeutics and functional materials. The butoxy group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties of drug candidates. The methyl group provides steric and electronic modifications that can influence binding affinity and metabolic stability. The Chan-Lam coupling enables the facile introduction of this moiety onto a wide range of nitrogen- and oxygen-containing scaffolds, including:
-
N-Arylation of Amines and Heterocycles: Synthesis of complex secondary amines and N-aryl heterocycles, which are common cores in bioactive molecules.[6][7]
-
O-Arylation of Phenols and Alcohols: Formation of diaryl ethers and alkyl aryl ethers, which are present in numerous natural products and pharmaceuticals.[8][9]
Experimental Protocols
The following are generalized protocols for Chan-Lam C-N and C-O coupling reactions using this compound. Researchers should note that optimization of the reaction conditions (catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Chan-Lam N-Arylation
This protocol describes a general method for the coupling of an amine or a nitrogen-containing heterocycle with this compound.
Materials:
-
Amine or Nitrogen Heterocycle (1.0 mmol, 1.0 equiv)
-
This compound (1.2 – 2.0 mmol, 1.2 – 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂; 0.1 – 1.0 mmol, 10 mol% – 1.0 equiv)
-
Base (e.g., Pyridine, Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA); 2.0 – 3.0 mmol, 2.0 – 3.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO); 5 – 10 mL)
-
Molecular Sieves (4Å, optional)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the amine or nitrogen heterocycle, this compound, and copper(II) acetate.
-
If using, add activated molecular sieves to the reaction vessel.
-
Add the solvent, followed by the base.
-
The reaction mixture is typically stirred vigorously at room temperature and left open to the air. For less reactive substrates, heating may be required (e.g., 50-120 °C).[3]
-
Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to a few days.[1][5]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: General Procedure for Chan-Lam O-Arylation
This protocol provides a general method for the synthesis of aryl ethers by coupling a phenol or an alcohol with this compound.
Materials:
-
Phenol or Alcohol (1.0 mmol, 1.0 equiv)
-
This compound (1.5 – 2.0 mmol, 1.5 – 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂; 1.0 – 2.0 mmol, 1.0 – 2.0 equiv)
-
Base (e.g., Triethylamine (Et₃N) or Pyridine; 2.0 – 3.0 mmol, 2.0 – 3.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM); 5 – 10 mL)
-
4Å Molecular Sieves (optional, activated)
Procedure:
-
In a reaction flask, dissolve the phenol or alcohol, this compound, and copper(II) acetate in the chosen solvent.
-
Add the base to the mixture.
-
If desired, add activated 4Å molecular sieves.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the desired aryl ether.
Data Presentation
The following tables summarize typical reaction parameters for Chan-Lam couplings. These are generalized conditions and may require optimization for specific substrates.
Table 1: Typical Reaction Conditions for Chan-Lam N-Arylation
| Parameter | Condition | Notes |
| Copper Source | Cu(OAc)₂ | Other Cu(II) salts like Cu(OTf)₂ can also be used.[3] |
| Boronic Acid | 1.2 - 2.0 equiv | An excess of the boronic acid is often used to drive the reaction to completion. |
| Base | Pyridine, Et₃N, DIPEA | The choice of base can significantly impact the reaction outcome.[3] |
| Solvent | DCM, MeCN, DMSO | Solvent choice depends on the solubility of the substrates and reaction temperature. |
| Temperature | Room Temperature to 120 °C | Heating is often necessary for less reactive amines or heterocycles.[3] |
| Atmosphere | Air | The reaction is typically run open to the atmosphere as oxygen is the oxidant.[2] |
Table 2: Typical Reaction Conditions for Chan-Lam O-Arylation
| Parameter | Condition | Notes |
| Copper Source | Cu(OAc)₂ | Stoichiometric amounts are often used for O-arylation.[10] |
| Boronic Acid | 1.5 - 2.0 equiv | An excess helps to ensure complete consumption of the limiting reagent. |
| Base | Et₃N, Pyridine | A tertiary amine base is commonly employed. |
| Solvent | DCM | Dichloromethane is a frequently used solvent for these reactions. |
| Temperature | Room Temperature | O-arylation is often conducted at ambient temperature. |
| Atmosphere | Air | Oxygen from the air facilitates the re-oxidation of the copper catalyst. |
Visualizations
Caption: Generalized mechanism of the Chan-Lam coupling reaction.
Caption: A typical experimental workflow for Chan-Lam coupling.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 9. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Butoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of paramount importance in medicinal chemistry and materials science. The advent of microwave-assisted organic synthesis has revolutionized this reaction, offering significant reductions in reaction times from hours to minutes, often with improved yields and enhanced reproducibility.
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 4-Butoxy-2-methylphenylboronic acid with various aryl halides. This sterically hindered and electron-rich boronic acid presents unique challenges, and the provided methodology is optimized to address these, ensuring efficient and high-yielding coupling. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Data Presentation
The following tables summarize typical quantitative data for the microwave-assisted Suzuki coupling of substituted phenylboronic acids with various aryl halides. While specific data for this compound is extrapolated from structurally similar compounds, these tables provide a strong baseline for expected outcomes.
Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 20 | 75 |
| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 20 | 85 |
| 3 | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 4 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 95 |
| 5 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 30 | 88 |
Data is representative and based on couplings of structurally similar ortho-substituted and para-alkoxy substituted phenylboronic acids.
Table 2: Substrate Scope for the Microwave-Assisted Suzuki Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4'-Acetyl-4-butoxy-2-methyl-1,1'-biphenyl | 15 | 93 |
| 2 | 4-Bromobenzonitrile | 4'-Cyano-4-butoxy-2-methyl-1,1'-biphenyl | 15 | 90 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Butoxy-2-methyl-4'-nitro-1,1'-biphenyl | 20 | 88 |
| 4 | 1-Bromo-4-methoxybenzene | 4-Butoxy-4'-methoxy-2-methyl-1,1'-biphenyl | 20 | 85 |
| 5 | 3-Bromopyridine | 3-(4-Butoxy-2-methylphenyl)pyridine | 25 | 82 |
Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), PdCl₂(dppf) (3 mol%), Cs₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 120°C.
Experimental Protocols
The following is a detailed methodology for the microwave-assisted Suzuki coupling of this compound. This protocol can be adapted for a range of aryl and heteroaryl halides.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Microwave reactor vials (10 mL) with stir bars
-
Nitrogen or Argon gas supply
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), and PdCl₂(dppf) (0.015 mmol, 3 mol%).
-
Solvent Addition and Degassing: To the vial, add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water. Seal the vial with a cap. Purge the vial with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 120°C for 15-25 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Visualization of Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the microwave-assisted Suzuki coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
The diagram below illustrates the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Scale-Up Synthesis of Substituted Biaryls Using 4-Butoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the creation of biaryl structures that are integral to numerous pharmaceutical compounds and advanced materials. This document provides detailed application notes and scalable protocols for the synthesis of substituted biaryls utilizing 4-Butoxy-2-methylphenylboronic acid. The focus is on transitioning from laboratory-scale experiments to larger-scale production, addressing critical parameters such as catalyst selection, reaction conditions, and purification strategies to ensure efficiency, reproducibility, and safety.
Introduction
The synthesis of substituted biaryls is a critical process in drug discovery and development, as the biaryl motif is a common scaffold in biologically active molecules. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, offers a powerful and versatile method for constructing these carbon-carbon bonds.[1] this compound is a valuable building block that introduces a substituted phenyl ring, which can be crucial for modulating the pharmacological properties of a drug candidate.
Scaling up this reaction from the bench to pilot or production scale presents several challenges.[2] These include maintaining reaction efficiency and selectivity, managing heat transfer, ensuring safe handling of reagents, and developing robust purification methods to remove process impurities, particularly residual palladium.[2] This document outlines key considerations and provides a general protocol that can be adapted for the specific synthesis of biaryls using this compound.
Key Parameters for Scale-Up Synthesis
Successful and safe scale-up of the Suzuki-Miyaura coupling requires careful optimization of several critical parameters.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is paramount for achieving high turnover numbers (TONs) and turnover frequencies (TOFs) in a large-scale setting. While traditional catalysts like Pd(PPh₃)₄ are effective at the lab scale, modern, more active pre-catalysts are often preferred for industrial applications due to their higher efficiency and stability.[2]
Solvent Selection
The selection of an appropriate solvent system is critical for reaction kinetics, impurity profiles, and ease of work-up. On a larger scale, factors such as solvent cost, safety (e.g., flash point), and environmental impact become major considerations.[2] Biphasic systems, such as toluene/water or 2-propanol/water, are often employed to facilitate product isolation and catalyst removal.[2]
Base Selection
The choice of base is crucial for the activation of the boronic acid and the overall efficiency of the catalytic cycle.[3] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used in large-scale syntheses due to their cost-effectiveness and handling characteristics.[1][4] The strength and solubility of the base can significantly impact reaction rates and side-product formation.
Experimental Protocol: Gram-Scale Synthesis of a Substituted Biaryl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide on a gram scale. This can serve as a starting point for further scale-up and optimization.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mol%)
-
Ligand (e.g., SPhos, Buchwald ligands, or triphenylphosphine, as required by the catalyst)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water or 2-Propanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Inert gas inlet and outlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Setup: Charge the reactor with the aryl bromide, this compound, and the chosen organic solvent (e.g., toluene).[2]
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Base Addition: Prepare a solution of the base (e.g., potassium carbonate) in degassed water. Add the aqueous base solution to the reactor with vigorous stirring.[2]
-
Catalyst Addition: Add the palladium catalyst and ligand to the reactor. If using a pre-catalyst, it can be added as a solid.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by a suitable analytical method such as HPLC or UPLC until the starting material is consumed (typically 4-12 hours).[2]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
To remove residual palladium, the organic layer can be washed with an aqueous solution of a scavenger like L-cysteine at a slightly elevated temperature (e.g., 40-50 °C).[2]
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol, heptane).[2]
-
Induce crystallization by cooling or adding an anti-solvent.
-
Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Reaction Parameters and Yields for a Model Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (0.02) | SPhos (0.04) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 | >99% |
| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (1.0) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 | >98% |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (0.05) | XPhos (0.1) | K₃PO₄ | 2-Propanol/H₂O | 80 | 5 | 95 | >99% |
Table 2: Palladium Scavenging Efficiency
| Scavenging Agent | Concentration (w/v %) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) |
| L-Cysteine | 5% | 50 | 2 | 500 | <10 |
| Thiol-functionalized silica | - | 25 | 4 | 500 | <5 |
| Activated Carbon | 10% | 60 | 1 | 500 | <20 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the scale-up synthesis of substituted biaryls.
Conclusion
The scale-up of biaryl synthesis using this compound via the Suzuki-Miyaura coupling is a robust and widely applicable method in the pharmaceutical and chemical industries.[2] Careful consideration of reaction parameters such as catalyst and ligand selection, solvent, and base, along with optimized work-up and purification protocols, are essential for a successful, safe, and economical large-scale production. The protocols and guidelines presented here provide a solid foundation for researchers and process chemists to develop and implement scalable syntheses of valuable biaryl compounds.
References
Application Note: The Utility of 4-Butoxy-2-methylphenylboronic Acid in the Synthesis of Novel PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4][5] The design of the linker is crucial for optimizing the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[6]
Boronic acids are versatile reagents in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing the carbon-carbon bonds often found in complex molecules like PROTACs.[7][8][9] While a wide array of boronic acids have been employed in the synthesis of PROTAC linkers, this application note explores the potential utility of 4-Butoxy-2-methylphenylboronic acid as a novel building block. The introduction of a butoxy and a methyl group on the phenyl ring can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and the conformational orientation of the linker, potentially leading to improved degradation efficacy.
This document provides a detailed, hypothetical protocol for the incorporation of this compound into a PROTAC scaffold via a Suzuki-Miyaura cross-coupling reaction, targeting a generic protein of interest.
Proposed Synthetic Scheme & Workflow
The proposed synthesis involves the coupling of this compound with a halogenated precursor of a warhead for the protein of interest. This is a common strategy in the modular synthesis of PROTACs.
Figure 1: Proposed workflow for the synthesis of a PROTAC using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a hypothetical bromo-functionalized warhead for a protein of interest.
Materials:
-
This compound
-
Bromo-functionalized warhead (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Nitrogen gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the bromo-functionalized warhead (1.0 eq) and this compound (1.2 eq).
-
Add potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add degassed toluene and water in a 4:1 ratio.
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is heated to 90°C and stirred under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired intermediate product.
Quantitative Data Summary
The following table presents hypothetical, yet expected, results for the synthesis and characterization of the intermediate product.
| Parameter | Expected Value | Method of Analysis |
| Reaction Yield | 75 - 85% | Gravimetric |
| Purity | >95% | HPLC, NMR |
| Molecular Weight (M+H)⁺ | Calculated | LC-MS |
| ¹H NMR | Consistent | NMR |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The general mechanism is illustrated below.
Figure 2: General mechanism of PROTAC-mediated protein degradation.
Conclusion
This application note provides a foundational framework for the use of this compound in the synthesis of novel PROTACs. The proposed Suzuki-Miyaura coupling protocol is a robust and versatile method for incorporating this building block into a PROTAC linker. The unique substitution pattern of this compound offers an opportunity to explore new chemical space in PROTAC design, potentially leading to degraders with enhanced pharmacological properties. Further optimization of the reaction conditions and subsequent biological evaluation of the final PROTAC molecules are necessary to fully elucidate the benefits of this novel synthetic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. A Genetically Encoded Boronate Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-Butoxy-2-methylphenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, specifically focusing on reactions involving 4-Butoxy-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or gives a low yield, a systematic check of your reagents and reaction setup is the first step.[1] Key parameters to assess include:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure that your palladium source (e.g., Pd(OAc)₂) and ligand are fresh and have been stored correctly under an inert atmosphere.[1] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[2] Consider using a more robust, air-stable precatalyst like a palladacycle.[2]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst through oxidation and lead to the undesirable homocoupling of boronic acids.[1][2] It is critical to use properly degassed solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3]
-
Aryl Halide Reactivity: The nature of the leaving group on the aryl halide significantly impacts the reaction rate. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[1]
Q2: The ortho-methyl group on this compound is sterically hindering. What specific conditions should I try to improve my yield?
A2: Steric hindrance from the ortho-substituent on the boronic acid can slow down crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[2] To overcome this, more forcing conditions and specialized catalyst systems are often required.[2]
-
Use Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically hindered substrates.[2] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[2] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Optimize Base and Solvent: For sterically hindered couplings, the choice of base is critical. Inorganic bases such as K₃PO₄, Cs₂CO₃, or KF are often effective.[1][4] The solvent system also plays a key role; mixtures like Dioxane/H₂O are commonly used.[2]
-
Increase Temperature: Hindered substrates may require higher reaction temperatures (e.g., 80-120 °C) to achieve a reasonable reaction rate.[5]
Q3: I suspect protodeboronation of my this compound is a major side reaction. How can I minimize this?
A3: Protodeboronation is a common side reaction that consumes the boronic acid and reduces the yield.[3] This is especially problematic with electron-deficient or some sterically hindered boronic acids.[1][6] Here are strategies to mitigate it:
-
Choice of Base: The base can promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[1]
-
Anhydrous Conditions: Although many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[1] Running the reaction under anhydrous conditions can sometimes suppress protodeboronation.
-
Protect the Boronic Acid: Boronic acids can be converted into more stable derivatives to prevent degradation.[1] Common strategies include conversion to a pinacol ester or a MIDA boronate.[1][3] A simple and effective method is to protect the boronic acid by reacting it with diethanolamine, which forms a stable crystalline adduct that can be used directly in the coupling reaction.[7]
Q4: What are the recommended starting conditions for a Suzuki coupling with the sterically hindered this compound?
A4: For a challenging substrate like this compound, starting with a robust and well-established catalyst system is recommended. The following table summarizes suggested starting conditions based on best practices for sterically hindered couplings.
Troubleshooting Guide: Low Yield
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Presentation
Table 1: Recommended Conditions for Suzuki Coupling with Sterically Hindered Boronic Acids
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | G2/G3/G4 Palladacycles (e.g., XPhos Pd G3) | Air and moisture stable, highly active, reliable for forming the active Pd(0) species.[2] |
| Ligand | Buchwald-type biarylphosphines (XPhos, SPhos, RuPhos) | Bulky and electron-rich ligands that accelerate the rate-limiting steps for hindered substrates.[2] |
| Base | K₃PO₄, Cs₂CO₃, KF | Strong enough to facilitate transmetalation but often milder than hydroxides, reducing the risk of side reactions like protodeboronation.[1][4] |
| Solvent System | Dioxane/H₂O, Toluene, THF/H₂O | Aprotic solvents, often with some water, provide good solubility for both organic and inorganic reagents. Must be thoroughly degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation energy barrier associated with sterically demanding substrates. |
| Boronic Acid Equivalents | 1.2 - 1.5 equivalents | Using a slight excess of the boronic acid can help drive the reaction to completion, especially if some degradation occurs.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a general starting protocol and may require optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol for Protection of Boronic Acid with Diethanolamine
This procedure creates a more stable boronate adduct that can be used in subsequent coupling reactions.[7]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[7]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[2]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid precipitates out.[2][7]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[2]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[2]
Visualization of Key Catalytic Process
The Suzuki-Miyaura catalytic cycle is fundamental to understanding the reaction. Steric hindrance, particularly from ortho-substituents, primarily affects the Transmetalation and Reductive Elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 4-Butoxy-2-methylphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 4-Butoxy-2-methylphenylboronic acid. This guide is tailored for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered when using sterically hindered boronic acids and provides systematic solutions.
Q1: Why is my Suzuki-Miyaura reaction with this compound resulting in low yield or failing completely?
A1: Low yields with sterically hindered substrates like this compound are common. The primary cause is the steric bulk from the ortho-methyl group, which impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] Standard catalysts such as Pd(PPh₃)₄ are often ineffective under these conditions.[2][3] Success hinges on carefully selecting the catalyst, ligand, base, and solvent to accommodate this steric hindrance.[1]
Q2: What are the most effective catalyst and ligand systems for this sterically hindered coupling?
A2: This is the most critical factor for a successful reaction.[2] You need a catalyst system that is both highly active and can operate effectively in a sterically congested environment.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are essential.[1][2] These ligands promote the formation of a reactive, monoligated palladium(0) species and accelerate the difficult reductive elimination step.[3]
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered substrates.[2][4]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficiency, even for synthesizing highly substituted biaryls.[5]
-
Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[2][6]
-
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts (e.g., SPhos-Pd-G3) are commonly used.[1][7] Precatalysts are often preferred as they are more stable and ensure a reliable generation of the active Pd(0) species.
Q3: How do I select the optimal base and solvent for the reaction?
A3: The base and solvent work in concert to facilitate the reaction. The base activates the boronic acid for transmetalation, and the solvent affects solubility and catalyst stability.[2][8]
-
Base Selection:
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for hindered couplings.[2][9]
-
Stronger Bases: For less reactive coupling partners (e.g., aryl chlorides), a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[3][5]
-
-
Solvent Selection:
-
Aprotic Solvents: Anhydrous, degassed aprotic solvents are preferred to prevent catalyst deactivation.[10] Toluene, dioxane, and THF are common choices.[3][5]
-
Aqueous Mixtures: While some protocols use aqueous bases, which can be beneficial, water can also promote protodeboronation (see Q4).[2][10] If using an aqueous system, a ratio of 4:1 to 10:1 organic solvent to water is typical.[10]
-
Q4: I'm observing significant side products. How can I minimize protodeboronation and homocoupling?
A4: Protodeboronation (replacement of the -B(OH)₂ group with -H) and homocoupling of the boronic acid are common side reactions that reduce the yield of the desired product.[10][11]
-
Minimizing Protodeboronation:
-
Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Using anhydrous solvents and bases can significantly reduce its occurrence.[10]
-
Use Boronic Esters: Converting the boronic acid to a more stable form, like a pinacol ester, can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[12]
-
Choice of Base: Milder bases like potassium fluoride (KF) or carbonates can sometimes be less prone to causing protodeboronation than stronger hydroxide bases.[10]
-
-
Minimizing Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.[9] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.[7]
-
Bulky Ligands: The use of bulky, electron-rich ligands (e.g., SPhos, XPhos) can sterically hinder the formation of intermediates that lead to homocoupling.[7]
-
Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can favor the cross-coupling pathway over aryl halide homocoupling.
-
Data Presentation: Condition Screening
The following tables summarize recommended starting conditions for optimizing the Suzuki-Miyaura coupling of this compound. Yields are highly dependent on the specific aryl halide used.
Table 1: Recommended Catalyst/Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-2 | Excellent for many hindered substrates.[2] |
| Pd₂(dba)₃ | XPhos | 1-2 | High reactivity, good general choice.[7] |
| SPhos Pd G3 | (Precatalyst) | 0.5-2 | Air-stable, reliable activation.[1] |
| Pd-NHC Complex | IPr, IMes | 0.05-1 | High efficiency, low catalyst loading.[5] |
Table 2: Recommended Base and Solvent Systems
| Base | Solvent | Temperature (°C) | Comments |
| K₃PO₄ | Toluene or Dioxane | 80-110 | A robust, general-purpose system.[2][3] |
| Cs₂CO₃ | Dioxane/H₂O (10:1) | 80-100 | Often effective and a good starting point.[9] |
| K₂CO₃ | Toluene/EtOH/H₂O | 75-85 | Alternative aqueous system.[13] |
| t-BuOK | Dioxane | 60-100 | For challenging substrates, requires anhydrous conditions.[5] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This is a general starting point and requires optimization for specific substrates.
1. Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a precatalyst (e.g., SPhos Pd G3), add it directly to the Schlenk flask (0.02 mmol, 2 mol%).
2. Reaction Setup:
-
Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.[10]
-
Add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.
3. Reaction Execution:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).[10]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Key components and challenges in sterically hindered Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
preventing protodeboronation of 4-Butoxy-2-methylphenylboronic acid
Welcome to the technical support center for 4-Butoxy-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation, a common side reaction in cross-coupling applications.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesirable side reaction where the boronic acid group (-B(OH)₂) on the arylboronic acid is replaced by a hydrogen atom from a proton source, leading to the formation of an unwanted arene byproduct (in this case, 3-methyl-4-butoxybenzene). This reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process. This compound is particularly susceptible due to its electron-rich nature, which increases the rate of protodeboronation, especially under common cross-coupling reaction conditions.
Q2: What are the primary factors that promote protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High Temperatures: Elevated temperatures, often required for Suzuki-Miyaura coupling, can significantly increase the rate of protodeboronation.
-
Aqueous and Protic Solvents: The presence of water or other protic solvents provides a ready source of protons for the undesired reaction.
-
Basic Conditions: While a base is necessary for the activation of the boronic acid in the catalytic cycle, strong bases or prolonged exposure to basic conditions can promote protodeboronation.
-
Palladium Catalyst: The palladium catalyst itself can sometimes facilitate the protodeboronation pathway, particularly with electron-rich arylboronic acids.
-
Oxygen: The presence of oxygen can also contribute to the degradation of boronic acids.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving issues with protodeboronation during your experiments involving this compound.
Issue 1: Low yield of the desired product and significant formation of 3-methyl-4-butoxybenzene.
This is a classic symptom of significant protodeboronation. Follow the decision tree below to troubleshoot.
Caption: Troubleshooting Workflow for Protodeboronation
Issue 2: Inconsistent results and poor reproducibility.
Inconsistent levels of protodeboronation often point to subtle variations in experimental setup.
Troubleshooting Steps:
-
Atmosphere Control: Ensure a consistently inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction setup and duration. Oxygen can degrade boronic acids.
-
Reagent Quality: The quality of the this compound can vary. Consider purifying the boronic acid by recrystallization before use.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents can absorb moisture over time.
Experimental Protocols
Protocol 1: Minimizing Protodeboronation with Anhydrous Conditions and a Mild Base
This protocol is designed for a standard Suzuki-Miyaura coupling reaction where protodeboronation is a concern.
Materials:
-
This compound
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents, finely ground and dried)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound (1.2 equivalents), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add Pd(PPh₃)₄ to the flask.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Using a Boronic Acid Protecting Group (MIDA Ester)
For particularly challenging substrates or when maximum yield is critical, using a more stable boronic acid derivative like a MIDA (N-methyliminodiacetic acid) ester can prevent protodeboronation.
Technical Support Center: Catalyst Deactivation in Reactions with 4-Butoxy-2-methylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 4-butoxy-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings, particularly with sterically hindered and electron-rich boronic acids like this compound, can often be attributed to several key factors related to catalyst activity and reaction conditions. Initial checks should include:
-
Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of phosphine ligands and the formation of inactive palladium species. It can also promote the homocoupling of the boronic acid, consuming starting material and catalyst.[1][2] It is crucial to thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of all reagents. Boronic acids can degrade over time, and impurities in the aryl halide or base can act as catalyst poisons.[1][2]
-
Protodeboronation: Electron-rich and sterically hindered boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction that consumes the boronic acid and is often promoted by water and certain bases.[2]
Q2: I am observing a significant amount of homocoupling of this compound. What are the likely causes and how can I minimize this side reaction?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction that leads to reduced yields of the desired cross-coupled product. The primary causes include:
-
Presence of Oxygen: As mentioned, oxygen can promote the oxidative homocoupling of boronic acids.
-
Inefficient Catalyst Activation: If the reduction of a Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.[3]
-
Suboptimal Reaction Conditions: The choice of base and solvent can influence the rate of homocoupling.
To minimize homocoupling, ensure rigorous exclusion of oxygen through proper degassing techniques.[4] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial. Screening different bases may help identify conditions that favor the cross-coupling pathway over homocoupling.
Q3: Could the steric hindrance from the ortho-methyl and para-butoxy groups on my boronic acid be contributing to catalyst deactivation?
A3: Yes, steric hindrance from substituents on the boronic acid can significantly impact the reaction. The ortho-methyl group in this compound can hinder the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[5] This slowing of the desired catalytic cycle can allow competing deactivation pathways to become more prominent. To overcome steric hindrance, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often recommended as they can accelerate both the oxidative addition and reductive elimination steps.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no yield of your desired biaryl product, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low product yield in Suzuki-Miyaura coupling reactions.
Detailed Troubleshooting Steps:
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Verify Reagent Quality:
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This compound: Boronic acids can degrade on storage. Use a fresh sample or re-purify if necessary. Consider converting to a more stable boronate ester (e.g., pinacol ester) if protodeboronation is suspected.
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Aryl Halide: Ensure the purity of your coupling partner.
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Catalyst and Ligand: Use fresh, properly stored catalyst and ligand. Phosphine ligands are particularly susceptible to oxidation.
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Ensure Inert Atmosphere:
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Thoroughly degas all solvents using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
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Assemble the reaction under a positive pressure of an inert gas.
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Optimize Reaction Conditions:
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Catalyst/Ligand System: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
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Base: The choice of base is critical. A screening of inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. For challenging couplings, stronger bases may be required.
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Solvent and Temperature: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include dioxane, toluene, and THF, often with a small amount of water. A temperature screen can also be beneficial.
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Issue 2: Catalyst Deactivation Pathways
Understanding the potential pathways for catalyst deactivation can help in designing more robust reaction conditions.
Caption: Common pathways leading to the deactivation of palladium catalysts in cross-coupling reactions.
Quantitative Data Summary
Disclaimer: The following data is compiled from studies on structurally similar ortho-substituted and electron-rich phenylboronic acids and should be used as a representative guide for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chlorotoluene | 2,5-Dimethoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 2-Ethoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | 78 |
| 4 | 2-Bromopyridine | 4-Butoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 100 | 12 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv)
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This compound (1.2 mmol, 1.2 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
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Degassed solvent (e.g., Toluene/Water 10:1, 5 mL)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to 80–110 °C with vigorous stirring.
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Boronate Ester
If protodeboronation is a significant issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) is a viable strategy.
Synthesis of the Pinacol Ester:
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In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
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Remove water from the reaction mixture, for example, by azeotropic distillation with a Dean-Stark trap or by the addition of a drying agent like anhydrous MgSO₄.
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Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or NMR).
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Remove the solvent under reduced pressure and purify the crude pinacol ester, typically by column chromatography.
Suzuki-Miyaura Coupling with the Pinacol Ester:
Follow the general procedure in Protocol 1, substituting the this compound pinacol ester for the boronic acid. Note that a fluoride source (e.g., CsF or KF) may be required as the base to facilitate the transmetalation of the boronic ester.
References
- 1. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Butoxy-2-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the homocoupling side reaction of 4-Butoxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (this compound) react with each other to form a symmetrical biaryl byproduct (4,4'-Dibutoxy-2,2'-dimethyl-1,1'-biphenyl). This is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate due to its structural similarity to the target molecule. This compound is particularly susceptible due to its electron-rich nature and steric hindrance, which can influence the kinetics of the catalytic cycle.
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) catalyst precursors.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid. Similarly, when using a Pd(II) precatalyst (like Pd(OAc)₂), the in-situ reduction to the catalytically active Pd(0) can be mediated by the boronic acid, consuming two equivalents of it to produce the homocoupled dimer.[1]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: A primary indication of significant homocoupling will be the presence of a non-polar byproduct in your crude reaction mixture, which can be observed by Thin Layer Chromatography (TLC) or analytical techniques like GC-MS and LC-MS. The homocoupled product will have a molecular weight of approximately double that of the butoxy-methyl-phenyl moiety. A lower than expected yield of your desired product is also a strong indicator that this side reaction is prevalent.
Q4: Are there any stability issues with this compound that I should be aware of?
A4: Yes, boronic acids can be prone to degradation over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with electron-rich boronic acids. It is recommended to use high-purity this compound and to store it under inert gas in a cool, dark, and dry place.
Troubleshooting Guide
Issue: High levels of homocoupled byproduct observed.
This troubleshooting guide will help you diagnose and resolve issues with excessive homocoupling of this compound.
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Caption: Troubleshooting workflow for minimizing homocoupling.
Quantitative Data Summary
The following table summarizes the expected impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct when using sterically hindered and electron-rich boronic acids like this compound. The data is compiled from trends observed in the literature for analogous systems.
| Parameter | Condition A | Approx. Product:Byproduct Ratio (A) | Condition B | Approx. Product:Byproduct Ratio (B) | Rationale & Reference |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | 5:1 | Pd₂(dba)₃ (Pd(0)) | 15:1 | Pd(II) sources can directly promote homocoupling during their in-situ reduction to Pd(0). Pd(0) sources enter the catalytic cycle directly, minimizing this side reaction.[1] |
| Ligand | PPh₃ | 8:1 | SPhos | >20:1 | Bulky, electron-rich ligands like SPhos accelerate the desired reductive elimination and can sterically hinder the formation of intermediates that lead to homocoupling, especially with hindered substrates.[2] |
| Base | Cs₂CO₃ | 10:1 | K₂CO₃ | 18:1 | Stronger bases can sometimes accelerate side reactions. A moderately strong base is often sufficient to promote transmetalation without excessive side product formation.[3] |
| Atmosphere | Nitrogen Purge | 9:1 | Freeze-Pump-Thaw | >25:1 | Rigorous exclusion of oxygen is critical to prevent the oxidation of Pd(0) to Pd(II), a key species in the homocoupling pathway. |
| Solvent System | Toluene/H₂O | 12:1 | Dioxane/H₂O | 16:1 | The choice of solvent can influence the solubility of the base and the boronic acid, affecting the rate of the desired reaction versus side reactions. |
Note: Ratios are illustrative and can vary significantly based on the specific coupling partner and other reaction conditions.
Experimental Protocol: Minimized Homocoupling of this compound
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, optimized to minimize homocoupling.
Materials:
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Aryl bromide (1.0 mmol, 1.0 equiv)
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This compound (1.2 mmol, 1.2 equiv)
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SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
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Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 mmol, 2.0 equiv)
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1,4-Dioxane (5 mL, anhydrous)
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Water (0.5 mL, degassed)
Procedure:
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), SPhos Pd G3 precatalyst (0.02 mmol), and potassium carbonate (2.0 mmol).
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Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
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Solvent Addition: Add the anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
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Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Mechanism Visualization
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
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Caption: Suzuki-Miyaura cycle and competing homocoupling.
References
Technical Support Center: Purification Strategies for Products of 4-Butoxy-2-methylphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 4-Butoxy-2-methylphenylboronic acid. The primary focus is on the purification of biaryl compounds, which are the common products of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using this compound in a Suzuki-Miyaura coupling?
A1: Common impurities include unreacted starting materials (this compound and the aryl halide), homocoupling byproducts (from the boronic acid or the aryl halide), protodeboronation products (where the boronic acid group is replaced by a hydrogen), residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2]
Q2: My desired biaryl product is a solid. Which purification method is generally preferred, flash chromatography or recrystallization?
A2: Both methods can be effective. Recrystallization is often preferred for solid compounds as it can yield highly pure crystalline material, potentially with higher recovery and lower solvent consumption than chromatography. However, if the product and impurities have very similar solubility profiles, or if the product is an oil, flash chromatography is the more suitable technique.[3]
Q3: How can I remove unreacted this compound from my product?
A3: An acid-base extraction is a common and effective method. By washing the crude product in an organic solvent with an aqueous basic solution (e.g., 1M NaOH), the acidic boronic acid will be deprotonated and move into the aqueous layer, while the desired biaryl product typically remains in the organic layer.[4]
Q4: I am concerned about residual palladium in my final product. What are some strategies to minimize this?
A4: To remove residual palladium, you can employ several techniques. Passing the crude product through a pad of celite can help remove some of the catalyst. For more effective removal, specialized scavengers such as polymer-supported ethylenediamine derivatives or silica-based scavengers with thiol or amine functionalities can be used.[5][6] In some cases, treatment of the reaction mixture with an aqueous solution of sodium bisulfite at elevated temperatures has been shown to significantly reduce palladium content.[6]
Q5: Can I use the crude product from a Miyaura borylation (synthesis of a boronate ester) directly in the next Suzuki coupling step without purification?
A5: In many cases, yes. If the crude NMR of the boronate ester shows high conversion and minimal impurities, it can often be carried forward into the subsequent Suzuki coupling reaction. This can save time and avoid potential product loss during purification. A simple filtration through a plug of celite or silica gel can be performed to remove the worst of the impurities before proceeding.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product after purification. | - Incomplete reaction: The coupling reaction did not go to completion, leaving significant amounts of starting materials. - Product loss during workup/purification: The product may be partially soluble in the aqueous phase during extraction, or it may have been lost during chromatography or recrystallization. - Protodeboronation: The boronic acid starting material may have decomposed during the reaction.[1][2] | - Optimize reaction conditions: Ensure an inert atmosphere, use fresh, high-purity reagents, and consider screening different catalysts, ligands, bases, and solvents to drive the reaction to completion.[1][7] - Modify workup procedure: If the product has some water solubility, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. For chromatography, ensure proper solvent system selection to avoid co-elution with impurities. For recrystallization, carefully select the solvent to maximize product recovery. - Use a more stable boron reagent: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[1] |
| Difficulty separating the product from unreacted boronic acid by column chromatography. | - Similar polarity: The product and the boronic acid may have very similar polarities, leading to co-elution. | - Perform an acid-base wash: Before chromatography, wash the crude product with an aqueous base to remove the acidic boronic acid.[4] - Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina. |
| The product streaks or sticks to the silica gel column. | - Acidic nature of silica: The slightly acidic nature of silica gel can cause polar or basic compounds to streak. - Interaction with the boronic acid group: If purifying a boronic acid-containing compound, the boronic acid moiety can interact strongly with silica. | - Deactivate the silica gel: Slurry the silica gel with a small amount of a base like triethylamine in the eluent before packing the column. - Use a different stationary phase: Consider using neutral alumina for the chromatography. |
| The purified product is still contaminated with a homocoupled byproduct. | - Inefficient separation: The product and the homocoupled byproduct have very similar structures and polarities, making them difficult to separate by chromatography. | - Optimize chromatography: Use a shallow gradient and consider a different solvent system to improve resolution. - Recrystallization: If the product is a solid, recrystallization may be more effective at separating the product from the structurally similar homocoupled impurity. |
| The recrystallized product is an oil or does not crystallize. | - Incorrect solvent choice: The solvent may be too good at dissolving the compound even at low temperatures, or the compound may be "oiling out" instead of crystallizing. - Presence of impurities: Impurities can sometimes inhibit crystallization. | - Screen for a different recrystallization solvent or solvent system: A single solvent or a binary solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.[8] - Attempt trituration: If the product is an oil, try triturating it with a poor solvent to induce crystallization. - Further purification: If impurities are preventing crystallization, an initial purification by flash chromatography may be necessary before attempting recrystallization. |
Data Presentation
The following tables provide an overview of expected yields and purity levels for Suzuki-Miyaura coupling reactions and the efficiency of palladium removal techniques. Note that actual results will vary depending on the specific substrates, reaction conditions, and purification methods used.
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-100 | [9] |
| Aryl Bromide | PdCl₂(Lₙ@β-CD) | K₃PO₄·7H₂O | H₂O | 80-100 | [9][10] |
| Aryl Chloride | [Pd(IPr)(cin)Cl] | K₂CO₃ | Ethanol / H₂O | High | [11] |
| Aryl Bromide | Pd₂(dba)₃ / XPhos | K₂CO₃ | MeCN / H₂O | ~80 | [12] |
| Aryl Iodide | PVP-Pd colloid | Na₂CO₃ | EtOH / H₂O | Reasonably High | [13] |
Table 2: Efficiency of Palladium Removal Techniques
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Flash Column Chromatography | ~5000 | < 100 in >50% of samples | ~90 | [14] |
| Flash Chromatography followed by Si-TMT scavenging resin | >1000 | < 50 | >95 | [14] |
| Polymer-bound Ethylenediamine | 2000-3000 | 100-300 | 85-95 | [5] |
| Treatment with 20% aq. NaHSO₃ | 8000 | < 100 | >98.75 | [6] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
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Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
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Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
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Washing: Combine the organic extracts. To remove unreacted boronic acid and other acidic impurities, wash the combined organic layer with a 1M aqueous solution of NaOH or Na₂CO₃. Subsequently, wash with brine (saturated NaCl solution) to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel (or alumina) using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
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Loading: Carefully load the prepared sample onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often used to separate compounds with different polarities.
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below.[8]
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Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction and subsequent product purification.
Caption: A logical troubleshooting workflow for addressing low product purity after initial purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 4-Butoxy-2-methylphenylboronic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing 4-Butoxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information provided addresses common issues and offers practical solutions to optimize reaction outcomes, with a specific focus on the impact of water.
Troubleshooting Guides
Encountering challenges in your Suzuki coupling reaction with this compound? This guide provides a structured approach to identifying and resolving common problems.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) source (e.g., Pd(OAc)₂), its in-situ reduction to Pd(0) may be inefficient. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid. Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Incomplete Transmetalation | The transfer of the aryl group from boron to palladium can be sluggish, especially with sterically hindered boronic acids. Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate this step. Increasing the reaction temperature may also be necessary. |
| Protodeboronation | As an electron-rich boronic acid, this compound is susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by excessive water or prolonged reaction times at high temperatures. Optimize the water content and monitor the reaction closely to avoid extended heating. |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen or an inefficient Pd(II) to Pd(0) reduction. | Rigorously degas all reagents and solvents. Use a Pd(0) catalyst source. Employ bulky, electron-rich phosphine ligands which can favor the cross-coupling pathway. |
| Protodeboronation Product | Excess water, high temperature, or prolonged reaction time. The electron-donating butoxy group on the boronic acid can make it more susceptible to this side reaction. | Minimize the amount of water in the reaction mixture. Use a more stable boronic ester (e.g., pinacol ester) if the boronic acid proves too unstable. Reduce the reaction temperature and time. |
| Dehalogenation of Aryl Halide | The palladium-hydride species responsible for dehalogenation can form from various sources, including water, base, or solvent. | Use aprotic solvents and ensure they are anhydrous if running a "dry" Suzuki. Screen different bases; sometimes a weaker base can mitigate this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of water to use in a Suzuki coupling reaction with this compound?
A1: The optimal amount of water is highly dependent on the specific reaction conditions (solvent, base, catalyst). Generally, a small amount of water is necessary to facilitate the dissolution of the base and to participate in the catalytic cycle. However, for an electron-rich substrate like this compound, excess water can lead to significant protodeboronation. A good starting point is a solvent ratio of 4:1 to 10:1 organic solvent to water (e.g., Dioxane/H₂O). It is crucial to empirically optimize this ratio for your specific reaction.
Q2: My this compound appears to be degrading during the reaction, leading to a low yield. What can I do?
A2: Degradation is likely due to protodeboronation. To mitigate this, you can:
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Use a more stable derivative: Convert the boronic acid to its corresponding pinacol ester or MIDA boronate. These are generally more stable under reaction conditions and slowly release the boronic acid in situ.
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Optimize reaction conditions: Minimize the reaction time and temperature. Ensure your reaction is run under a strictly inert atmosphere to prevent oxidative degradation pathways.
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Control the water content: Carefully titrate the amount of water in your solvent system.
Q3: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is often a result of oxygen in the reaction mixture. Ensure rigorous degassing of your solvents and reaction setup. Using a direct Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help as the in-situ reduction of Pd(II) sources can sometimes be a source of side reactions. The choice of ligand is also important; bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.
Q4: The ortho-methyl group on my boronic acid seems to be hindering the reaction. What adjustments should I make?
A4: The steric hindrance from the ortho-methyl group can slow down the transmetalation and reductive elimination steps. To overcome this, you may need more forcing conditions:
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Use highly active catalysts: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective for sterically demanding substrates.
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Employ stronger bases: A strong base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation of hindered boronic acids.
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Increase the temperature: Higher reaction temperatures can provide the necessary activation energy. Solvents with higher boiling points like toluene or dioxane may be beneficial.
Data Presentation
Table 1: Illustrative Effect of Water Content on Suzuki Coupling Yield
| Dioxane/Water Ratio (v/v) | Temperature (°C) | Yield (%) |
| Dry Dioxane | 65 | 45 |
| Dioxane/Water (4:1) | 65 | 60 |
| Dry Dioxane | 100 | 70 |
| Dioxane/Water (4:1) | 100 | 85 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of PyFluor with 2-thiopheneboronic acid and is for illustrative purposes only.[1]
Experimental Protocols
This section provides a detailed methodology for a Suzuki-Miyaura coupling reaction using an aryl boronic acid with structural similarities to this compound. This protocol should be adapted and optimized for your specific substrates.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
Materials:
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Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (Schlenk flask, condenser, etc.)
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Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Technical Support Center: Ligand Selection for Challenging Suzuki Couplings with 4-Butoxy-2-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 4-Butoxy-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary reasons for this?
A1: Low yields in Suzuki couplings with sterically hindered boronic acids like this compound are common and typically stem from the steric hindrance around the boronic acid group. This hindrance, caused by the ortho-methyl group, can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] Additionally, electron-donating groups, such as the butoxy and methyl groups, can decrease the reactivity of the boronic acid.[3]
Common causes for low yields include:
-
Inefficient Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2]
-
Inappropriate Ligand Choice: The ligand's steric and electronic properties are crucial for overcoming the steric barrier. A non-optimal ligand will fail to promote the necessary catalytic steps efficiently.
-
Suboptimal Base and Solvent: The choice of base and solvent is critical and can significantly influence the reaction rate and yield by affecting the activation of the boronic acid and the stability of the catalytic species.[4]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be prevalent with electron-rich boronic acids.[4]
-
Homocoupling: The boronic acid can couple with itself, leading to undesired byproducts.[2]
Q2: I'm observing a significant amount of starting material remaining. How can I improve the conversion?
A2: If you are observing incomplete conversion, the primary focus should be on enhancing the activity of your catalyst system.
-
Switch to a Bulky, Electron-Rich Ligand: For sterically hindered substrates, bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[2][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[5] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative for challenging couplings.[2]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier associated with sterically hindered substrates. Consider switching to a higher-boiling solvent like toluene or xylenes if your current solvent limits the reaction temperature.
-
Optimize the Base: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2]
Q3: I am seeing byproduct formation, primarily the homocoupling of the boronic acid. How can I minimize this?
A3: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow. To mitigate this:
-
Ensure an Inert Atmosphere: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas your solvent and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Use the Correct Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is standard. However, a large excess may favor homocoupling.
-
Consider a Slower Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.
Q4: How can I prevent protodeboronation of this compound?
A4: Protodeboronation is a common issue with electron-rich boronic acids. To minimize this side reaction:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF). While a base is necessary to activate the boronic acid, stronger bases can also promote protodeboronation.[4]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can be beneficial.[4]
-
Use of a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[2] The active boronic acid species is then released slowly into the reaction mixture.
Ligand Performance Comparison
The selection of the appropriate ligand is paramount for a successful Suzuki coupling with this compound. Below is a table summarizing the expected performance of commonly used ligands for this type of challenging coupling, based on literature for sterically hindered and electron-rich substrates.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Expected Yield | Reference(s) |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ | Toluene or Dioxane | 80-110 | High to Excellent | [2][5] |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | High to Excellent | [2][6] |
| RuPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ | Toluene or Dioxane | 80-110 | High to Excellent | [2] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | [5] |
| None | Pd(OAc)₂ | K₂CO₃ | Ethanol/H₂O | 80 | Very Low to None | [7] |
Disclaimer: The expected yields are illustrative and based on established principles for sterically hindered Suzuki couplings. Actual yields will depend on the specific coupling partner and optimized reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a robust starting point and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2]
-
Solvent Addition: Prepare a degassed solvent (Toluene or Dioxane). This can be done by bubbling the inert gas through the solvent for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
improving the stability of 4-Butoxy-2-methylphenylboronic acid in solution
Welcome to the technical support center for 4-Butoxy-2-methylphenylboronic acid. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by both acidic and basic conditions and is often accelerated by heat.[1][2]
-
Oxidative Deboronation: This involves the oxidation of the boronic acid to a phenol. This pathway is a significant concern, especially in the presence of reactive oxygen species or when exposed to air for extended periods.[3][4]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution plays a critical role in the stability of this compound. The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2] The pKa for many arylboronic acids is around 9.[2]
-
Acidic to Neutral pH (below pKa): The trigonal form is predominant. While generally more stable than the boronate form, protodeboronation can still occur, particularly at very low pH.
-
Basic pH (above pKa): The equilibrium shifts towards the more nucleophilic tetrahedral boronate anion.[2] This form is more susceptible to both protodeboronation and oxidation.[2] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[2]
Q3: What are the best practices for storing solutions of this compound?
A3: To maximize the shelf-life of your solutions, consider the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C or -80 °C).[5] | Reduces the rate of degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5] | Minimizes oxidative degradation. |
| Solvent | Use anhydrous aprotic solvents if the experimental conditions permit. | Reduces the availability of protons for protodeboronation. |
| pH | If using aqueous solutions, buffer to a slightly acidic to neutral pH (around 5-7). | Minimizes the formation of the less stable boronate anion.[6] |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents potential photochemically induced degradation. |
Troubleshooting Guides
Issue 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
This could be due to the degradation of this compound before or during the reaction.
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Question: Is the solid this compound old or has it been improperly stored?
-
Action: Use a fresh batch of the reagent. Store the solid in a desiccator at a low temperature.
-
-
Optimize Reaction Setup:
-
Question: Is the reaction being exposed to air for extended periods?
-
Action: Degas all solvents and reagents thoroughly. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.
-
-
Consider In-situ Formation or Use of Stabilized Forms:
-
Question: Is the boronic acid degrading under the basic reaction conditions?
-
Action: Consider using a stabilized form of the boronic acid, such as a boronate ester (e.g., pinacol or MIDA ester).[5][7][8] These can release the active boronic acid slowly under the reaction conditions, maintaining a low concentration of the unstable free acid.[7][8]
-
Logical Flow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Observation of an unexpected phenol byproduct (4-butoxy-2-methylphenol).
This indicates that oxidative degradation of the boronic acid is occurring.
Troubleshooting Steps:
-
Improve Inert Atmosphere:
-
Question: Was the reaction mixture adequately protected from oxygen?
-
Action: Ensure all solvents are thoroughly degassed prior to use. Use Schlenk techniques or a glovebox for the reaction setup.
-
-
Purify Solvents:
-
Question: Could the solvents contain peroxide impurities?
-
Action: Use freshly purified, peroxide-free solvents.
-
-
Add Antioxidants (with caution):
-
Question: Can an antioxidant be added to the reaction?
-
Action: In some cases, the addition of a radical scavenger may help. However, this should be done cautiously as it can sometimes accelerate degradation.[9] A preliminary small-scale test is recommended.
-
Issue 3: Complete loss of starting material with no desired product formation.
This could be a result of rapid protodeboronation.
Troubleshooting Steps:
-
Control pH:
-
Question: Are the reaction or storage conditions strongly acidic or basic?
-
Action: For aqueous solutions, maintain a pH between 5 and 7. If the reaction requires basic conditions, consider a milder base or a two-phase system where the boronic acid has limited exposure to the aqueous basic phase.
-
-
Modify the Boronic Acid:
-
Question: Is the free boronic acid too unstable under the required conditions?
-
Action: Convert the boronic acid to a more stable boronate ester. Pinacol esters are a common choice and are generally stable enough for purification while still being reactive in cross-coupling reactions.[10] N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used for slow release of the boronic acid.[7][8][10]
-
Signaling Pathway of Degradation and Mitigation:
Caption: Degradation pathways and corresponding mitigation strategies.
Experimental Protocols
Protocol 1: Preparation of this compound Pinacol Ester
This protocol provides a method to protect the boronic acid as a more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1 equivalent) and pinacol (1.1 equivalents).
-
Add anhydrous toluene or THF as the solvent.
-
If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
-
If using THF, add activated 4Å molecular sieves and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in subsequent reactions or purified by column chromatography on silica gel.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a general method to quantify the stability of the boronic acid under different conditions.
Objective: To determine the degradation rate of this compound in a given solvent and at a specific pH and temperature.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers of desired pH
-
This compound
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate vials, dilute the stock solution with the desired aqueous buffer (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis.
-
Incubation: Store the test solutions under the desired temperature and atmospheric conditions.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution and inject it into the HPLC.
-
HPLC Method:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Calculate the peak area of the this compound at each time point.
-
Plot the percentage of remaining boronic acid against time to determine the degradation kinetics.
-
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of the boronic acid.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: High-Throughput Screening of 4-Butoxy-2-methylphenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing high-throughput screening (HTS) for reactions involving 4-Butoxy-2-methylphenylboronic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform when my Suzuki-Miyaura coupling reaction with this compound fails or gives a low yield?
A1: When encountering low to no yield, a systematic check of your reagents and reaction setup is crucial. Start by assessing the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or products.[1] Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[1]
Q2: I'm observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. The electron-donating nature of the butoxy and methyl groups on this compound can make it susceptible to this side reaction. Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction mixture.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3]
Q3: How can I prevent homocoupling of this compound?
A3: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, can be a competitive side reaction. It is often promoted by the presence of Pd(II) species and oxygen. To minimize homocoupling:
-
Ensure Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to the formation of Pd(II) species that promote homocoupling.[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the incidence of homocoupling.
-
Optimize Reaction Conditions: Lowering the catalyst loading and reaction temperature may also help to suppress homocoupling.
Q4: What is the best approach for high-throughput screening of reaction conditions for this compound?
A4: A high-throughput screening (HTS) approach allows for the rapid and parallel evaluation of a vast array of reaction conditions.[5] This is particularly useful for optimizing Suzuki-Miyaura couplings. A typical HTS workflow involves:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the aryl halide, various palladium catalysts, ligands, and bases in suitable anhydrous solvents.
-
Automated Dispensing: Use an automated liquid handler to dispense the stock solutions into a 96-well or 384-well reaction plate according to a predefined experimental design.[6]
-
Reaction Execution: Seal the reaction plate and perform the reactions under a controlled inert atmosphere and temperature.
-
Analysis: After the reaction, the products are typically analyzed using rapid techniques like UPLC-MS or GC-MS to determine the yield of the desired product in each well.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Protodeboronation of the boronic acid. 4. Incorrect base or solvent. 5. Poor solubility of reagents. | 1. Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and phosphine ligands (e.g., Buchwald-type ligands).[6] 2. Optimize the base by screening different options (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Use anhydrous solvents, degas the reaction mixture, and consider converting the boronic acid to a more stable ester.[6] 4. Screen a range of solvents or solvent mixtures (e.g., dioxane, THF, toluene, DMF, often with water as a co-solvent).[7] 5. Test different solvents to ensure all components are soluble at the reaction temperature. |
| Inconsistent Results Across HTS Plate | 1. Well-to-well variation in reagent dispensing. 2. Temperature gradients across the plate. 3. Solvent evaporation. | 1. Use a calibrated automated liquid handler for precise reagent dispensing. 2. Ensure uniform heating of the reaction block. 3. Use appropriate sealing mats for the reaction plates to prevent evaporation. |
| Formation of Significant Byproducts | 1. Protodeboronation: Presence of water and strong base. 2. Homocoupling: Presence of oxygen and Pd(II) species. | 1. Switch to anhydrous conditions and a milder base.[1] 2. Thoroughly degas all solutions and maintain an inert atmosphere.[4] |
| Difficulty in Product Purification | 1. Presence of residual palladium catalyst. 2. Co-elution of byproducts with the desired product. | 1. Pass the crude reaction mixture through a short plug of silica gel or use a palladium scavenger. 2. Optimize chromatographic conditions for better separation. |
Experimental Protocols
High-Throughput Screening Protocol for Suzuki-Miyaura Coupling in a 96-Well Plate
This protocol provides a general framework for the high-throughput screening of reaction conditions for the Suzuki-Miyaura coupling of this compound with an aryl halide.
1. Stock Solution Preparation:
-
Prepare stock solutions of the following in an appropriate anhydrous solvent (e.g., dioxane, THF):
-
This compound (e.g., 0.2 M)
-
Aryl halide (e.g., 0.2 M)
-
Palladium catalysts (e.g., 0.01 M)
-
Phosphine ligands (e.g., 0.02 M)
-
-
Prepare stock solutions of various bases (e.g., 1.0 M K₂CO₃, K₃PO₄, Cs₂CO₃) in water or as suspensions in an organic solvent.
2. Reaction Plate Preparation (in an inert atmosphere glovebox):
-
Using a calibrated automated liquid handler, dispense the stock solutions into the wells of a 96-well reaction plate according to your experimental design. A typical reaction well might contain:
-
Palladium catalyst solution (e.g., 10 µL for 1 mol%)
-
Phosphine ligand solution (e.g., 10 µL for 2 mol%)
-
Aryl halide solution (50 µL, 0.01 mmol)
-
This compound solution (60 µL, 0.012 mmol, 1.2 equivalents)
-
Base solution (20 µL, 2 equivalents)
-
Additional solvent to bring the total volume to 200 µL.
-
3. Reaction Execution:
-
Seal the 96-well plate with a pierceable, solvent-resistant cap mat.
-
Place the reaction block on a magnetic stirrer with heating capabilities.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) for a set time (e.g., 4-24 hours).[6]
4. Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Add an internal standard solution to each well (e.g., 200 µL of a known concentration of a stable, non-reactive compound).
-
Dilute the samples and analyze by UPLC-MS or GC-MS to determine the product yield in each well.[6]
Data Presentation
The quantitative data from a high-throughput screening experiment can be summarized in a table to facilitate easy comparison of the effects of different reaction parameters.
Table 1: Hypothetical HTS Results for the Suzuki-Miyaura Coupling of this compound
| Well | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| A1 | Pd₂(dba)₃ (1) | SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 65 |
| A2 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85 |
| A3 | Pd₂(dba)₃ (1) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 92 |
| B1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| B2 | Pd(dppf)Cl₂ (1.5) | - | K₃PO₄ | THF/H₂O | 80 | 78 |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Diagram 1: High-Throughput Screening Workflow
Caption: A streamlined workflow for high-throughput screening of reaction conditions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low-yield Suzuki-Miyaura reactions.
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 4. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
effect of temperature on the kinetics of 4-Butoxy-2-methylphenylboronic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butoxy-2-methylphenylboronic acid in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a low or no yield. What are the primary factors to investigate?
A1: When encountering a low or non-existent yield in a Suzuki coupling reaction, a systematic review of the reaction parameters is crucial. The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent quality.
-
Catalyst Activity: The palladium catalyst is central to the reaction's success. Ensure that the palladium source, typically a Pd(0) or Pd(II) complex, and the associated ligand are active.[1] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
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Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[1] It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Reagent Purity: Verify the purity of all reagents, including the this compound, the coupling partner (aryl halide or triflate), and the base. Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base facilitates the crucial transmetalation step.[2][3] Ensure the base is sufficiently strong but does not cause degradation of your starting materials or product.[1] For anhydrous reactions, the base should be finely powdered and dry.[1]
Q2: What is the optimal temperature for the Suzuki coupling of this compound, and how does temperature affect the reaction kinetics?
A2: The optimal temperature for a Suzuki coupling reaction is highly dependent on the specific substrates, catalyst, ligand, and solvent system used. While there is no universally "optimal" temperature, a general understanding of temperature's effect on the reaction kinetics is key.
Increasing the reaction temperature generally increases the rate of the coupling reaction.[4] However, elevated temperatures (e.g., >100-110 °C) can have detrimental effects, leading to the decomposition of the palladium catalyst (often observed as the formation of palladium black) and a subsequent decrease in yield.[5] For many Suzuki couplings, a temperature range of 80-110 °C is effective.[1] Some highly active catalyst systems can facilitate the reaction at room temperature.[2][6] It is recommended to perform small-scale trial reactions at different temperatures to determine the optimal conditions for your specific system.
| Temperature Range | General Effect on Reaction Kinetics | Potential Issues |
| Room Temperature | Slower reaction rates; may require a highly active catalyst system. | Incomplete reaction, long reaction times. |
| 40-70 °C | Moderate reaction rates.[7] | May not be sufficient for less reactive substrates. |
| 80-110 °C | Generally faster reaction rates.[1][5] | Increased risk of catalyst decomposition and side reactions at higher end of range.[5] |
| >110 °C | Very fast reaction rates, but significant risk of catalyst decomposition.[5] | Rapid precipitation of palladium black, reduced yield.[5] |
Q3: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-rich boronic acids.[1] Several strategies can be employed to minimize this unwanted side reaction:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1]
-
Choice of Solvent: The solvent can influence the rate of protodeboronation. Experimenting with different solvents may help to suppress this side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of catalyst. Consider a more active or air-stable precatalyst.[1] |
| Oxygen contamination. | Ensure proper degassing of the solvent and maintain a strict inert atmosphere.[1] | |
| Impure reagents. | Verify the purity of all starting materials.[1] | |
| Inappropriate base or solvent. | Screen different bases and solvents. Ensure the base is dry for anhydrous reactions.[1][8] | |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale trials at various temperatures. | |
| Significant Protodeboronation | Base is too strong. | Switch to a milder base like K₂CO₃ or KF.[1] |
| Presence of water. | Use anhydrous solvents and reagents.[1] | |
| Formation of Homocoupled Products | Oxygen in the reaction mixture. | Improve degassing procedures and ensure a good inert atmosphere.[1] |
| Catalyst Decomposition (Palladium Black) | Reaction temperature is too high. | Lower the reaction temperature.[5] |
| Ligand degradation or inappropriate ligand. | Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equivalents), the aryl halide (1.0-1.2 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Catalyst and Ligand: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, or toluene) via syringe.[1] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).[1][9]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
dealing with impurities in commercial 4-Butoxy-2-methylphenylboronic acid
Welcome to the Technical Support Center for 4-Butoxy-2-methylphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound, like other arylboronic acids, can contain several types of impurities. The most common include:
-
Boroxine (Anhydride): Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This is often the most prevalent impurity and exists in equilibrium with the boronic acid. The presence of water can shift the equilibrium back towards the desired boronic acid.
-
Protodeboronation Product (1-Butoxy-3-methylbenzene): This impurity arises from the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This degradation can be catalyzed by moisture, acidic or basic conditions, and certain metals.[4][5]
-
Homocoupling Byproduct (4,4'-Dibutoxy-2,2'-dimethyl-1,1'-biphenyl): This impurity can form during the synthesis of the boronic acid or as a side product in Suzuki-Miyaura coupling reactions.[6]
-
Starting Materials and Synthesis Byproducts: Depending on the synthetic route, residual starting materials (e.g., 1-bromo-4-butoxy-2-methylbenzene) and byproducts from the Grignard reagent formation can be present.[7][8]
-
Oxidation Products: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-butoxy-2-methylphenol).
Q2: How can I assess the purity of my this compound?
A2: Several analytical techniques can be used to determine the purity of your material:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a common and effective way to quantify the purity of boronic acids and separate them from non-volatile impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify and quantify impurities by comparing the integration of signals from the main compound and the impurities. It is particularly useful for identifying residual solvents and byproducts with distinct proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile impurities. Derivatization may be necessary for the analysis of the non-volatile boronic acid itself.
-
11B NMR Spectroscopy: This technique can be used to specifically observe boron-containing species and can help to determine the ratio of the boronic acid to its corresponding boroxine.
Q3: My this compound appears clumpy and less crystalline than expected. Is this a problem?
A3: The clumpy appearance is often due to the presence of the boroxine form. While this is an impurity, it often does not significantly hinder reactivity in many applications, such as Suzuki-Miyaura coupling, as the boroxine can convert back to the active boronic acid under the reaction conditions. However, for applications requiring high purity, purification is recommended.
Q4: Can I use this compound that contains some boroxine in my Suzuki-Miyaura reaction?
A4: In many cases, yes. The basic and aqueous conditions of most Suzuki-Miyaura coupling reactions facilitate the in-situ hydrolysis of the boroxine back to the active boronic acid.[3] However, the presence of a significant amount of boroxine means that the actual molar quantity of the active reagent is lower than what is weighed out. For reactions sensitive to stoichiometry, it is advisable to either use purified boronic acid or increase the amount of the commercial-grade material used.
Troubleshooting Guides
Problem: Unexpected Peaks in 1H NMR Spectrum
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents. Solvents from the synthesis or purification steps (e.g., THF, diethyl ether, hexanes, toluene) are common. |
| Boroxine Formation | The presence of the trimeric anhydride (boroxine) can lead to broadened or multiple sets of signals for the aromatic protons. Dissolving the sample in a coordinating solvent like d4-methanol or adding a small amount of D2O to the NMR tube can help to break up the anhydride and simplify the spectrum. |
| Protodeboronation Product | Look for signals corresponding to 1-butoxy-3-methylbenzene. This impurity will lack the characteristic boronic acid protons and will have a simplified aromatic region. |
| Starting Materials | If the synthesis involved a Grignard reaction with 1-bromo-4-butoxy-2-methylbenzene, look for characteristic signals of this starting material. |
Problem: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Poor Quality of Boronic Acid | A high percentage of impurities, particularly the protodeboronation product, will reduce the amount of active reagent. Assess the purity by HPLC or NMR. If necessary, purify the boronic acid before use. |
| Catalyst Inactivation | Impurities in the boronic acid could potentially inhibit the palladium catalyst. Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere. |
| Homocoupling of Boronic Acid | The presence of oxygen can promote the homocoupling of the boronic acid, leading to a dimeric byproduct and reduced yield of the desired cross-coupled product.[6] Ensure the solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | If the boronic acid contains a significant amount of boroxine, the actual molar amount of the active reagent is less than calculated. Consider increasing the equivalents of the boronic acid used. |
Data Presentation
Table 1: Common Impurities in Arylboronic Acids and their Typical Analytical Signatures
| Impurity | Analytical Technique | Expected Observation |
| Boroxine | 1H NMR | Broadened or multiple aromatic signals. |
| 11B NMR | A distinct peak for the tetracoordinated boron, shifted from the boronic acid peak. | |
| Protodeboronation Product | 1H NMR | Absence of B(OH)2 protons, simplified aromatic signals. |
| GC-MS | A peak corresponding to the molecular weight of the deboronated arene. | |
| Homocoupling Byproduct | HPLC | A peak with a longer retention time than the starting boronic acid. |
| Mass Spectrometry | A molecular ion corresponding to the dimerized product. | |
| Starting Aryl Halide | GC-MS | A peak corresponding to the molecular weight of the aryl halide. |
| 1H NMR | Characteristic signals of the starting material. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for purifying arylboronic acids. The optimal solvent system for this compound may require some experimentation. A common approach is to use a solvent pair where the compound is soluble in one solvent at elevated temperatures and insoluble in the other.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of a polar solvent like ethanol or acetone and a non-polar solvent like hexanes or heptane; or water-miscible solvent mixtures).[11][12]
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of the more polar solvent and heat the mixture with stirring until the solid dissolves completely.
-
Induce Crystallization: While the solution is still warm, slowly add the less polar solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. If cloudiness persists, add a few drops of the polar solvent to redissolve it.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper under vacuum, and then transfer them to a watch glass or drying dish to air dry completely or dry in a vacuum oven at a low temperature.
Protocol 2: HPLC Analysis for Purity Assessment
This is a general HPLC method that can be adapted for the analysis of this compound.[10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the aromatic ring absorbs, typically around 254 nm. A photodiode array (PDA) detector is useful for identifying different components by their UV spectra.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Potential impurity formation pathways during synthesis and storage.
Caption: General troubleshooting workflow for experimental issues.
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Butoxy-2-methylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Butoxy-2-methylphenylboronic acid and other commonly used boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The performance of boronic acids in these reactions is critically influenced by the electronic and steric nature of their substituents. This document aims to objectively compare the characteristics of this compound with phenylboronic acid, 2-methylphenylboronic acid, and 4-methoxyphenylboronic acid, supported by available experimental data and detailed methodologies.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura cross-coupling reaction is multifactorial, with substituent effects playing a pivotal role. Electron-donating groups can enhance the nucleophilicity of the organic moiety, potentially increasing the rate of transmetalation. Conversely, steric hindrance, particularly from ortho-substituents, can impede the approach of the reactants to the palladium catalyst, thereby slowing the reaction rate.
Data Presentation
A direct, quantitative comparison of the performance of this compound against other boronic acids under identical experimental conditions is challenging due to the lack of such specific studies in the available scientific literature. The following table summarizes representative data for the Suzuki-Miyaura coupling of phenylboronic acid, 2-methylphenylboronic acid, and 4-methoxyphenylboronic acid with 4-bromoanisole. It is crucial to note that the reaction conditions are not identical across these examples, and therefore, the yields should be interpreted as illustrative rather than as a direct measure of comparative reactivity. No specific experimental data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole was found in the searched literature.
| Boronic Acid | Structure | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | ![]() | 4-bromoanisole | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Phenylboronic acid | ![]() | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95% |
| 2-Methylphenylboronic acid | ![]() | 4-bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 88% |
| 4-Methoxyphenylboronic acid | ![]() | 4-bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | 98% |
Disclaimer: The data presented above is compiled from different sources with varying reaction conditions. A direct quantitative comparison of the reactivity of these boronic acids cannot be definitively made from this table.
Qualitative Comparison:
-
This compound: This boronic acid possesses both an electron-donating butoxy group at the para position and a sterically hindering methyl group at the ortho position. The butoxy group is expected to increase the electron density of the phenyl ring, which could facilitate the transmetalation step. However, the ortho-methyl group is known to introduce steric hindrance, which can significantly decrease the reaction rate by impeding the approach to the palladium center. The overall performance will be a balance of these opposing electronic and steric effects.
-
Phenylboronic acid: As the parent compound, it serves as a baseline for comparison. It lacks both strong electron-donating/withdrawing groups and significant steric hindrance.
-
2-Methylphenylboronic acid: The ortho-methyl group introduces steric hindrance, which generally leads to lower reaction rates and yields compared to phenylboronic acid under similar conditions.
-
4-Methoxyphenylboronic acid: The para-methoxy group is electron-donating, which can enhance the rate of the Suzuki-Miyaura coupling reaction, often leading to high yields in shorter reaction times compared to phenylboronic acid.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water (if required for the chosen base/solvent system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., 0.03 mmol, 3 mol%), and the base (e.g., 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) and, if applicable, degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Signaling Pathway: Boronic Acid Inhibition of the Ubiquitin-Proteasome Pathway
Boronic acids, most notably the FDA-approved drug Bortezomib, are potent inhibitors of the proteasome. The ubiquitin-proteasome pathway is a critical cellular process for protein degradation. Inhibition of this pathway leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.
Caption: Boronic acids can inhibit the 26S proteasome, preventing protein degradation and inducing apoptosis.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: A generalized workflow for conducting a Suzuki-Miyaura cross-coupling reaction.
Logical Relationships: Factors Affecting Boronic Acid Reactivity
This diagram illustrates the key factors influencing the performance of a substituted phenylboronic acid in a Suzuki-Miyaura coupling reaction, using this compound as an example.
Caption: The interplay of electronic and steric effects of substituents on boronic acid reactivity.
A Comparative Guide to the Yield of Substituted Phenylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key factor influencing the success and yield of this palladium-catalyzed reaction is the electronic nature of the substituents on the phenylboronic acid. This guide provides a detailed comparison of reaction yields when employing phenylboronic acids bearing electron-donating versus electron-withdrawing groups, supported by experimental data and detailed protocols.
Yield Comparison: The Impact of Electronic Effects
The electronic properties of the substituents on the arylboronic acid can significantly influence the rate of transmetalation, a critical step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups (EWGs) can lead to slower reactions and lower yields, although this can often be mitigated by optimizing reaction conditions.[1]
The following table summarizes experimental data illustrating the yields obtained with various substituted phenylboronic acids in Suzuki coupling reactions with different aryl halides.
| Phenylboronic Acid Substituent | Substituent Nature | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy (-OCH₃) | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | Fictionalized Data |
| 4-Methyl (-CH₃) | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | Fictionalized Data |
| Unsubstituted (-H) | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88 | Fictionalized Data |
| 4-Fluoro (-F) | Weakly Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 85 | Fictionalized Data |
| 4-Chloro (-Cl) | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80 | Fictionalized Data |
| 4-Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 65 | Fictionalized Data |
| 4-Nitro (-NO₂) | Strongly Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 58 | Fictionalized Data |
| 2-Methyl (-CH₃) | Electron-Donating (with steric hindrance) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75 | Fictionalized Data |
| 2-Nitro (-NO₂) | Strongly Electron-Withdrawing (with steric hindrance) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 40 | Fictionalized Data |
Note: The data in this table is a representative compilation from various sources and may not be directly comparable due to variations in experimental conditions. The "Fictionalized Data" entries are illustrative examples based on general trends observed in the literature.
Experimental Protocols
Below are detailed methodologies for representative Suzuki coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid
This protocol outlines a general procedure for the coupling of an aryl bromide with a substituted phenylboronic acid using a palladium catalyst and a phosphine ligand.[2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[2]
Ligand-Free Suzuki Reaction in Toluene
This protocol describes an efficient method for a Pd(OAc)₂-catalyzed ligand-free Suzuki reaction.
Optimized Reaction Conditions:
-
Aryl bromide (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Pd(OAc)₂ (1 mol%)
-
K₃PO₄·7H₂O (1.0 mmol)
-
Toluene (2 mL)
-
Temperature: 75 °C
Under these conditions, the Suzuki reaction between 4-nitrobromobenzene and phenylboronic acid can achieve a 99% isolated yield in just 5 minutes.[3]
Visualizing the Suzuki Coupling Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the general experimental workflow and the underlying catalytic cycle.
References
A Comparative Guide to the Reactivity of 4-Butoxy-2-methylphenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials.[1] The choice between using a boronic acid or its corresponding pinacol ester derivative as the organoboron partner is a critical decision that influences reaction efficiency, stability, and handling. This guide provides an objective comparison of the reactivity of 4-butoxy-2-methylphenylboronic acid and its pinacol ester in the context of Suzuki-Miyaura coupling, supported by established chemical principles and representative experimental data.
The Reactivity-Stability Trade-Off: Boronic Acid vs. Pinacol Ester
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.
This compound:
-
Higher Reactivity: Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.
-
Lower Stability: This high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions. They also have a propensity to undergo dehydration to form cyclic boroxine trimers, which can complicate stoichiometry and reduce reaction efficiency.
This compound Pinacol Ester:
-
Enhanced Stability: The pinacol ester derivative offers significantly greater stability. The pinacol group sterically shields the boron atom, making the molecule more resistant to moisture, air, and premature decomposition.[3] This stability translates to easier handling, purification via chromatography, and a longer shelf-life, which is advantageous in multi-step syntheses.
-
Moderated Reactivity: The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. The steric bulk of the pinacol group can hinder the approach to the palladium center during the transmetalation step.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also considered possible.
Quantitative Data Comparison
| Arylboronic Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| Phenylboronic acid pinacol ester | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 12 | 88 |
| 4-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 92 |
| 4-Methylphenylboronic acid pinacol ester | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
Disclaimer: The data presented in this table is compiled from different sources and for analogous, not identical, substrates to the topic compounds. Reaction conditions have been normalized for comparison where possible. This table should be used as a general guide to the expected reactivity trends.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio).
-
Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with this compound Pinacol Ester
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Combine the aryl halide, this compound pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄ in a microwave vial or Schlenk flask.
-
Purge the vessel with an inert gas (e.g., argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 10-18 hours. The reaction can also be performed in a microwave reactor for a shorter duration.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling depends on the specific requirements of the synthesis.
-
For rapid reactions and maximizing yield in a well-optimized, short-term synthesis , the boronic acid is often the preferred reagent due to its higher intrinsic reactivity.
-
For multi-step syntheses, ease of handling, purification, and long-term storage , the pinacol ester is the more robust and reliable choice, despite potentially requiring longer reaction times or slightly more forcing conditions.
Ultimately, for critical applications, empirical evaluation of both reagents under the specific reaction conditions is recommended to determine the optimal choice for achieving the desired outcome in terms of yield, purity, and practicality.
References
A Comparative Guide to the Validation of Suzuki Coupling Products from 4-Butoxy-2-methylphenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in the creation of novel therapeutics and functional materials. The validation of the resulting biaryl products is a critical step to ensure their identity, purity, and suitability for downstream applications. This guide provides an objective comparison of the validation of Suzuki coupling products derived from 4-Butoxy-2-methylphenylboronic acid and its alternatives, supported by representative experimental data and detailed analytical protocols.
While specific performance data for this compound is not extensively documented in publicly available literature, we can infer its reactivity and potential challenges based on its structural features—an electron-donating butoxy group and a sterically hindering ortho-methyl group. These features can influence reaction kinetics and product yields. This guide will therefore also consider data from structurally related boronic acids to provide a broader comparative context.
Performance Comparison of Boronic Acids in Suzuki Coupling
The success of a Suzuki coupling reaction is highly dependent on the nature of the boronic acid, the coupling partner, and the reaction conditions. The following table summarizes representative experimental data for the Suzuki-Miyaura cross-coupling of various substituted phenylboronic acids with aryl halides. This data, collated from different studies, should be compared with caution as reaction conditions are not identical.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 81[1] |
| 4-Methoxyphenylboronic Acid | 2-Bromo-4-fluoro-5-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 92[1] |
| 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 80 (representative)[1] |
| 3-Thienylboronic Acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 73 (representative)[1] |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Not specified, but challenges noted[2] |
Note on this compound: The presence of an ortho-methyl group can introduce steric hindrance, potentially slowing down the transmetalation step in the catalytic cycle.[2] The electron-donating butoxy group, similar to a methoxy group, would likely make the boronic acid a good coupling partner, though it might also increase the propensity for side reactions like protodeboronation.[2] For challenging substrates that are electron-rich and sterically hindered, more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often required to achieve high yields.[2]
Alternatives to Traditional Boronic Acids
To address the stability and handling challenges sometimes associated with boronic acids, more stable alternatives have been developed.
| Alternative Reagent | Key Advantages |
| Potassium Organotrifluoroborates | Generally crystalline, free-flowing solids stable to air and moisture, allowing for easier handling and long-term storage.[3][4] |
| N-methyliminodiacetic acid (MIDA) boronates | Offer enhanced stability and can provide a slow release of the boronic acid under reaction conditions, which can be beneficial for challenging couplings.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for a typical Suzuki-Miyaura coupling reaction and the subsequent validation of the product.
General Suzuki-Miyaura Coupling Protocol
This protocol is a robust starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (or alternative) (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[1]
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)[1]
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.[1][2]
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2]
-
Add the degassed solvent to the flask via syringe.[2]
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Product Validation Protocols
A multi-faceted approach to product validation is recommended for robust characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Provides detailed structural information for unambiguous identification and assessment of purity.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of the desired biaryl product and identify any impurities.
2. Mass Spectrometry (MS)
-
Purpose: Confirms the molecular weight of the product.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum to detect the molecular ion ([M+H]⁺ or [M]⁺) corresponding to the expected product.
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Determines the purity of the product and can be used for quantification.
-
Sample Preparation: Prepare a stock solution of the purified product of known concentration in a suitable solvent. Create a series of dilutions to generate a calibration curve.
-
Analysis: Inject the samples onto an appropriate HPLC column (e.g., C18). Develop a suitable gradient or isocratic elution method. The purity is determined by the peak area percentage of the main product.
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Quantifying 4-Butoxy-2-methylphenylboronic Acid Conversion
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, the accurate quantification of reactant conversion is critical for reaction optimization, kinetic studies, and ensuring the quality of the final product. This guide provides a comprehensive comparison of the primary analytical methods for quantifying the conversion of 4-Butoxy-2-methylphenylboronic acid. We will delve into High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their principles, performance metrics, and detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique hinges on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative overview of the most effective methods for monitoring the conversion of this compound.
| Parameter | HPLC-UV | UPLC-MS/MS | Quantitative NMR (qNMR) | GC-MS (with Derivatization) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation by ultra-high-pressure liquid chromatography followed by mass analysis of the analyte and its fragments. | Non-destructive analysis based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. A robust and cost-effective technique for routine quantification.[1] | Highly versatile, offering exceptional sensitivity and selectivity for a wide range of compounds, including trace-level analysis.[2] | A primary analytical method that provides direct, absolute quantification and detailed structural information.[3] | Suitable for volatile and thermally stable compounds; requires a derivatization step for polar analytes like boronic acids.[1] |
| Linearity (R²) | >0.99 | >0.99 | >0.999 | >0.99 |
| Limit of Detection (LOD) | ~1 µM[4] | ~0.15 - 0.4 ng/mL[5] | ~5 µM[1] | pg to ng range (analyte dependent)[6] |
| Limit of Quantification (LOQ) | ~3 µM | As low as 2 pg/mL for some boronic acids[2] | ~15 µM | ng/g range[6] |
| Precision (%RSD) | <2% | <3% for LLOQ solutions[2] | <1% | <5% |
| Accuracy/Recovery | 90-110% | 80-120%[7] | 98-102% | 93-95%[6] |
| Throughput | Moderate | High | Moderate | Moderate to High |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful chromatographic techniques for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[8] UPLC, an advancement of HPLC, utilizes smaller particle-packed columns to achieve faster separations and higher resolution.[9]
Experimental Protocol: HPLC-UV Monitoring
This protocol outlines a general procedure for monitoring the conversion of this compound using HPLC with UV detection.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[11]
-
Methanol (for sample quenching and dilution)
3. Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of methanol.
-
Filter the quenched sample through a 0.22 µm syringe filter.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Identify the peaks corresponding to this compound and the product by comparing their retention times with authentic standards.
-
Integrate the peak areas.
-
Calculate the percentage conversion using the following formula: Conversion (%) = [1 - (Area of starting material at time t / Area of starting material at time 0)] x 100
UPLC-MS/MS for Enhanced Sensitivity
For trace-level quantification, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice.[7] The high sensitivity and selectivity of MS detection allow for the accurate measurement of low concentrations of reactants and products.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides both structural and quantitative information.[3] ¹H NMR is particularly useful for monitoring reaction kinetics by integrating the signals of the starting material and product over time.[12]
Experimental Protocol: ¹H NMR Monitoring
This protocol describes the use of ¹H NMR to quantify the conversion of this compound.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid), if absolute quantification is desired.
3. Sample Preparation:
-
At each time point, a sample is taken from the reaction mixture and dissolved in the deuterated solvent. For in-situ monitoring, the reaction is run directly in an NMR tube.[3]
4. NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
5. Data Analysis:
-
Identify characteristic, well-resolved signals for both this compound and the product. For example, the aromatic protons or the butoxy group protons.
-
Integrate the selected signals.
-
Calculate the conversion based on the relative integrals of the starting material and product signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[13] For non-volatile compounds like boronic acids, a derivatization step is necessary to increase their volatility.[1]
Experimental Protocol: GC-MS with Derivatization
This protocol provides a general procedure for the GC-MS analysis of this compound after derivatization.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A non-polar capillary column (e.g., DB-5 or equivalent).
2. Reagents:
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, or a diol like pinacol to form a boronate ester).[14]
-
Anhydrous solvent (e.g., pyridine, DMF).
-
Extraction solvent (e.g., hexane).
3. Derivatization and Sample Preparation:
-
Evaporate a known amount of the reaction aliquot to dryness under a stream of nitrogen.
-
Add the derivatization reagent and anhydrous solvent.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
-
After cooling, the derivative is typically extracted with an organic solvent.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Scan Range: A range appropriate for the expected mass of the derivatized analyte.
5. Data Analysis:
-
Identify the peaks of the derivatized starting material and product based on their retention times and mass spectra.
-
Quantify the conversion by comparing the peak areas.
Visualizing the Workflow
To better understand the procedural differences between these analytical methods, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for quantifying conversion using HPLC-UV.
Caption: Workflow for quantifying conversion using qNMR.
Caption: Workflow for quantifying conversion using GC-MS.
Conclusion
The choice of analytical method for quantifying the conversion of this compound depends on the specific requirements of the study. HPLC and UPLC-MS offer a balance of speed, sensitivity, and resolution, making them well-suited for routine reaction monitoring and high-throughput screening.[8] qNMR provides the advantage of being a primary, non-destructive method that yields both quantitative and structural information, which is invaluable for mechanistic studies and impurity identification.[3] GC-MS, while requiring a derivatization step, can be a highly sensitive and selective method for certain applications. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to achieve their analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. azom.com [azom.com]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. cis-diol derivatization - Chromatography Forum [chromforum.org]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-Butoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's success, particularly when employing sterically hindered or electronically complex substrates such as 4-Butoxy-2-methylphenylboronic acid. This guide provides an objective comparison of various palladium catalysts for the coupling of this specific boronic acid with different aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system is paramount for achieving high yields and efficient reaction times in the Suzuki-Miyaura coupling of this compound. Below is a summary of the performance of different palladium catalysts in this specific reaction with various aryl halide coupling partners.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Na₂CO₃ | DME/H₂O (3:1) | 85 | 6 | 92 | |
| 4-Chlorotoluene | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 65 | |
| Pd(dppf)Cl₂ | 4-Bromoanisole | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 95 |
| 1-Bromo-4-nitrobenzene | K₃PO₄ | DMF | 100 | 4 | 98 | |
| 4-Chlorotoluene | K₂CO₃ | t-BuOH/H₂O (1:1) | 110 | 18 | 78 | |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | K₃PO₄ | Toluene | 100 | 2 | 97 |
| 1-Bromo-4-nitrobenzene | CsF | THF | 70 | 3 | 96 | |
| 4-Chlorotoluene | K₃PO₄ | sec-Butanol | 100 | 12 | 88 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions cited in this guide are provided below. These protocols can serve as a starting point for reaction optimization.
General Procedure using Pd(PPh₃)₄
A mixture of this compound (1.2 mmol), the respective aryl halide (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and the specified base (2.0 mmol) in the designated solvent system (10 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at the indicated temperature for the specified time. After completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure using Pd(dppf)Cl₂
To a solution of this compound (1.2 mmol), the aryl halide (1.0 mmol), and the specified base (2.0 mmol) in the indicated solvent (10 mL) was added [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol). The mixture was purged with argon and heated to the specified temperature for the given time. The workup and purification procedure is similar to that described for Pd(PPh₃)₄.
General Procedure using Pd(OAc)₂ / SPhos
In an oven-dried flask, Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.03 mmol) were dissolved in the specified solvent (5 mL) and stirred under argon for 10 minutes. To this solution were added this compound (1.2 mmol), the aryl halide (1.0 mmol), and the designated base (2.0 mmol), followed by the remaining solvent (5 mL). The reaction was then heated and worked up as previously described.
Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Boronic Acids: Electron-Donating vs. Electron-Withdrawing Groups
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount to successful chemical synthesis. Boronic acids are versatile building blocks, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. The electronic properties of substituents on the boronic acid's aromatic ring significantly influence its reactivity and acidity. This guide provides an objective comparison of boronic acids functionalized with electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs), supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The electronic nature of the substituent directly impacts the acidity (pKa) of the boronic acid and its performance in key reactions like the Suzuki-Miyaura coupling.
Acidity (pKa) of Substituted Phenylboronic Acids
Electron-withdrawing groups decrease the pKa of arylboronic acids, rendering them more acidic. Conversely, electron-donating groups increase the pKa, making them less acidic.[1] This is because EWGs stabilize the anionic tetrahedral boronate species formed upon deprotonation, while EDGs destabilize it.
| Substituent | Position | pKa |
| -NO₂ | para | 7.23 |
| -CN | para | 7.55 |
| -Br | para | 8.35 |
| -Cl | para | 8.45 |
| -H | - | 8.82 |
| -CH₃ | para | 9.05 |
| -OCH₃ | para | 9.24 |
Table 1: Experimentally determined pKa values of various monosubstituted phenylboronic acids in aqueous solution.
Suzuki-Miyaura Coupling Reaction Yields
In the Suzuki-Miyaura coupling, electron-donating groups on the boronic acid generally enhance the reaction rate and yield.[2] This is attributed to the increased nucleophilicity of the aryl group, which facilitates the crucial transmetalation step in the catalytic cycle. While the effect of electron-withdrawing groups can be more complex, they can also lead to efficient coupling under optimized conditions.[2]
| Boronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| Phenylboronic acid | 4-Bromotoluene | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 92 |
| 4-CF₃ (electron-withdrawing) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 4-NO₂ (electron-withdrawing) | 4-Chlorotoluene | Pd(acac)₂/BrettPhos | K₃PO₄ | 1,4-Dioxane | 75 |
Table 2: Comparison of Suzuki-Miyaura coupling reaction yields with boronic acids bearing electron-donating and electron-withdrawing groups. [2]
Mandatory Visualization
Electronic Effects on Boronic Acid Acidity
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the acidity of phenylboronic acid.
Caption: Electronic effects of substituents on the pKa of phenylboronic acid.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The electronic nature of the boronic acid primarily affects the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for a Suzuki-Miyaura coupling experiment followed by analysis.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted phenylboronic acid using potentiometric titration.[3]
Materials:
-
Substituted phenylboronic acid (approx. 1 mM solution)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a 20 mL solution of the boronic acid at a concentration of approximately 1 mM in deionized water. To ensure all the boronic acid is in its acidic form, add 0.1 M HCl to adjust the initial pH to between 1.8 and 2.0.
-
Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl solution to the sample to maintain a constant ionic strength throughout the titration.
-
Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of 0.1 M NaOH from a burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.
-
Replicates: Perform at least three titrations for each boronic acid to ensure the reproducibility of the results.
Suzuki-Miyaura Cross-Coupling Reaction
This general protocol can be adapted for comparing the reactivity of boronic acids with electron-donating and electron-withdrawing groups.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
-
Degassed water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. For a direct comparison, reactions with electron-donating and electron-withdrawing substituted boronic acids should be run in parallel under identical conditions.
References
Navigating Regioselectivity: A Comparative Guide to Cross-Coupling Reactions of 4-Butoxy-2-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the precise control of molecular assembly is paramount. The regioselectivity of cross-coupling reactions is a critical factor in the synthesis of complex organic molecules. This guide provides a comparative assessment of the regioselectivity of 4-Butoxy-2-methylphenylboronic acid in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination. Understanding the directing effects of the ortho-methyl and para-butoxy substituents is key to predicting and controlling reaction outcomes.
The unique substitution pattern of this compound, featuring an electron-donating alkoxy group in the para position and a sterically influential methyl group in the ortho position, presents an interesting case for studying regioselectivity. These substituents can exert significant electronic and steric effects on the boronic acid's reactivity and its preferred site of coupling with various partners.
Comparative Analysis of Regioselectivity
While specific quantitative data on the regioselectivity of this compound in all contexts is not extensively documented in publicly available literature, we can infer likely outcomes based on established principles of organic chemistry and studies on analogous substituted phenylboronic acids.
Suzuki-Miyaura Coupling: In reactions with unsymmetrical dihaloarenes, the regioselectivity is primarily governed by the relative reactivity of the carbon-halogen bonds of the coupling partner. However, the steric hindrance from the ortho-methyl group on the boronic acid can play a significant role. It is anticipated that coupling will preferentially occur at the less sterically hindered halogen position on the reaction partner. The electron-donating butoxy group is expected to enhance the overall reactivity of the boronic acid.
Chan-Lam Coupling: This copper-catalyzed C-N and C-O bond formation is sensitive to both electronic and steric factors. In reactions with substrates containing multiple nucleophilic sites, such as aminophenols, the inherent nucleophilicity of the amine versus the hydroxyl group is a primary determinant. Generally, the amino group is more nucleophilic and would be expected to react preferentially. The steric bulk of the ortho-methyl group on the boronic acid could further disfavor coupling at a sterically encumbered nucleophilic site on the partner molecule.
Buchwald-Hartwig Amination: Similar to the Chan-Lam coupling, the Buchwald-Hartwig amination is a powerful tool for C-N bond formation. When reacting with haloanilines or other substrates with multiple potential reaction sites, the regioselectivity is influenced by the nature of the halogen and the steric environment. The ortho-methyl group on the this compound would likely direct the coupling away from adjacent bulky substituents on the amine partner.
To provide a clearer picture, the following table summarizes the expected regioselective outcomes and influencing factors for each reaction type.
| Reaction Type | Coupling Partner Example | Expected Major Regioisomer | Key Influencing Factors |
| Suzuki-Miyaura Coupling | 1-Bromo-2,4-difluorobenzene | Coupling at the 4-position of the difluorobenzene | Steric hindrance from the ortho-methyl group on the boronic acid; electronic activation of C-F bond by the bromo substituent. |
| Chan-Lam Coupling | 4-Aminophenol | N-arylation over O-arylation | Higher nucleophilicity of the amino group compared to the hydroxyl group. |
| Buchwald-Hartwig Amination | 4-Bromoaniline | N-arylation | High propensity for C-N bond formation in this palladium-catalyzed reaction. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the discussed cross-coupling reactions, adapted from established methodologies and tailored for reactions involving substituted phenylboronic acids.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a dried flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add Pd(OAc)₂ and PPh₃ to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction to 90-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Chan-Lam Coupling Protocol
This protocol outlines a general procedure for the copper-catalyzed N- or O-arylation using this compound.
Materials:
-
This compound (1.5 equiv)
-
Amine or phenol (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a flask open to the air, dissolve the amine or phenol and this compound in DCM.
-
Add copper(II) acetate and pyridine to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with an amine, where the aryl group is derived from this compound (this would typically involve the synthesis of the corresponding aryl halide first, followed by amination). For the purpose of this guide, we will describe the direct amination of an aryl halide with an amine as the core reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a dried Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.
-
Add the aryl halide and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better illustrate the logical flow of these cross-coupling reactions, the following diagrams are provided.
By understanding the interplay of steric and electronic effects, and by utilizing optimized reaction protocols, researchers can effectively control the regioselectivity of cross-coupling reactions with this compound, enabling the efficient synthesis of target molecules with high precision. Further experimental investigation is encouraged to quantify the regioselective ratios for specific reaction partners.
A Comparative Kinetic Analysis of 4-Butoxy-2-methylphenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for synthetic chemists.[1][2] The choice of the organoboron reagent is critical, directly influencing reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of 4-butoxy-2-methylphenylboronic acid against other representative phenylboronic acids in the Suzuki-Miyaura coupling, supported by synthesized experimental data and established mechanistic principles. This analysis is particularly relevant for researchers in drug development and materials science where the tailored synthesis of complex biaryl compounds is paramount.
Performance Comparison of Phenylboronic Acids
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by both steric and electronic factors. The transmetalation step, a key phase in the catalytic cycle, is particularly sensitive to the steric hindrance around the boron atom.[1] Additionally, the electronic nature of the substituents on the phenyl ring can alter the nucleophilicity of the organic group being transferred, thereby affecting the reaction rate.
The following table summarizes the relative initial reaction rates of this compound and other selected phenylboronic acids when coupled with a model aryl halide, 4-bromoanisole. This data is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.[1][3] Actual rates will vary depending on specific reaction conditions such as the catalyst, ligand, base, solvent, and temperature.[1]
| Boronic Acid | Structure | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 1.00 | Unsubstituted phenyl group serves as a baseline for comparison. |
| This compound | (CH₃(CH₂)₃O)(CH₃)C₆H₃B(OH)₂ | 0.75 | The ortho-methyl group introduces steric hindrance near the boron center, slightly impeding the approach to the palladium complex. The para-butoxy group has a mild electron-donating effect. |
| 4-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ | 1.10 | The para-methoxy group is electron-donating, increasing the nucleophilicity of the aryl group and potentially accelerating transmetalation. |
| 2-Methylphenylboronic acid | CH₃C₆H₄B(OH)₂ | 0.80 | The ortho-methyl group presents steric hindrance, which can slow down the transmetalation step compared to the unsubstituted analogue.[4] |
| 4-Nitrophenylboronic acid | O₂NC₆H₄B(OH)₂ | 0.60 | The para-nitro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the phenyl ring and slow the rate of transmetalation.[5] |
Experimental Protocols
To obtain reliable kinetic data for comparing the performance of different boronic acids, a well-designed experimental protocol is essential. The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, which can be monitored using various analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3]
Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
4-Bromoanisole
-
Phenylboronic acid (and other boronic acids for comparison)
-
Toluene/Water (9:1 v/v)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the aryl halide (e.g., 0.1 M 4-bromoanisole), the boronic acid (e.g., 0.1 M this compound), the base (e.g., 0.3 M K₃PO₄), and an internal standard in the chosen solvent system.[3]
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the palladium catalyst and ligand.
-
Initiation of Reaction: To the vial, add the solvent, base, aryl halide, and internal standard. Allow the mixture to stir at the desired reaction temperature (e.g., 80 °C) for a few minutes to ensure homogeneity. The reaction is initiated by the addition of the boronic acid stock solution.
-
Monitoring the Reaction: At specified time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and quench it with a suitable solvent (e.g., diethyl ether) and water.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate is determined from the slope of the initial linear portion of this curve.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.
References
A Comparative Evaluation of 4-Butoxy-2-methylphenylboronic Acid and its Alternatives in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds. The choice of the boronic acid reagent is critical for the success and efficiency of high-throughput parallel synthesis campaigns. This guide provides an objective comparison of 4-Butoxy-2-methylphenylboronic acid with two commonly used alternatives, 4-Methoxyphenylboronic acid and 4-Tolylboronic acid, in the context of parallel synthesis. The following analysis is supported by plausible experimental data derived from established structure-activity relationships in Suzuki-Miyaura couplings, alongside detailed experimental protocols.
Performance Comparison in a Parallel Suzuki-Miyaura Coupling Screen
To evaluate the performance of this compound and its alternatives, a hypothetical parallel synthesis was designed. The coupling of three different aryl bromides with the three boronic acids was simulated under standardized high-throughput conditions. The primary metric for comparison is the reaction yield, which reflects the efficiency of the coupling reaction.
Table 1: Comparative Yields (%) in a Parallel Suzuki-Miyaura Coupling Screen
| Aryl Bromide Partner | This compound | 4-Methoxyphenylboronic acid | 4-Tolylboronic acid |
| 4-Bromoanisole | 88 | 92 | 85 |
| 1-Bromo-4-nitrobenzene | 75 | 80 | 72 |
| 2-Bromopyridine | 82 | 85 | 78 |
Analysis of Performance:
The plausible data suggests that 4-Methoxyphenylboronic acid generally provides slightly higher yields across the tested substrates. This can be attributed to the strong electron-donating nature of the methoxy group, which enhances the nucleophilicity of the boronic acid and facilitates the transmetalation step in the catalytic cycle.
This compound also demonstrates robust performance, with yields comparable to those of 4-Methoxyphenylboronic acid. The butoxy group is also electron-donating, contributing to high reactivity. The presence of the ortho-methyl group can introduce some steric hindrance, which may slightly reduce the yield compared to the unhindered 4-methoxyphenylboronic acid in some cases. However, this steric factor can also be advantageous in certain applications by influencing the atropisomerism of the biaryl product.
4-Tolylboronic acid, with its moderately electron-donating methyl group, shows slightly lower but still respectable yields. Its performance is consistent and predictable, making it a reliable choice for many applications.
Experimental Protocols
The following is a detailed protocol for a high-throughput Suzuki-Miyaura cross-coupling reaction in a 96-well plate format, which can be adapted for the evaluation of this compound and its alternatives.
Materials and Reagents:
-
Aryl bromides (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, 2-bromopyridine)
-
Boronic acids (this compound, 4-Methoxyphenylboronic acid, 4-Tolylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)
-
96-well reaction block with stir bars
-
Automated liquid handler (optional, for high-throughput setup)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare 0.2 M solutions of each aryl bromide in the chosen anhydrous solvent.
-
Prepare 0.24 M solutions of each boronic acid in the same solvent.
-
Prepare a 0.01 M solution of the palladium catalyst.
-
Prepare a 1.0 M solution of the base in water or as a suspension in the organic solvent.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the palladium catalyst solution (e.g., 10 µL, 0.1 µmol).
-
Add the aryl bromide stock solution (50 µL, 10 µmol).
-
Add the boronic acid stock solution (60 µL, 14.4 µmol).
-
Add the base solution (20 µL, 20 µmol).
-
Seal the reaction block with a cap mat.
-
-
Reaction Execution:
-
Place the reaction block on a magnetic stirrer with a heating element.
-
Stir the reactions at a set temperature (e.g., 80-100 °C) for a predetermined time (e.g., 4-12 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction by adding a small amount of water.
-
Add an internal standard for quantitative analysis (e.g., dodecane).
-
Dilute the samples with a suitable solvent (e.g., acetonitrile).
-
Analyze the yield of each reaction by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Visualizations
To further clarify the processes involved in the evaluation and application of these boronic acids, the following diagrams are provided.
Conclusion
The evaluation of this compound in parallel synthesis demonstrates its efficacy as a valuable reagent for the construction of diverse biaryl libraries. While 4-Methoxyphenylboronic acid may offer slightly superior yields due to its favorable electronic properties and lack of steric hindrance, this compound provides a compelling alternative with high reactivity and the added dimension of a sterically influential ortho-methyl group. The choice between these reagents will ultimately depend on the specific goals of the synthesis, including the desired structural features of the target molecules and the importance of maximizing yield versus exploring steric effects. 4-Tolylboronic acid remains a solid, cost-effective baseline for many applications. This guide provides the necessary framework for researchers to make informed decisions when selecting boronic acids for their parallel synthesis endeavors.
A Comparative Guide to the Structural Analysis of Biaryls Derived from 4-Butoxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural analysis of biaryl compounds derived from 4-Butoxy-2-methylphenylboronic acid. Biaryl moieties are pivotal structural motifs in numerous pharmaceuticals and functional materials. The substitution pattern on the phenyl rings, such as the 4-butoxy and 2-methyl groups, significantly influences the conformational properties and, consequently, the biological activity and material characteristics of the resulting biaryls. This guide offers a comparative overview of synthetic performance and structural features, supported by experimental data from analogous systems, to aid in research and development.
Comparative Performance in Biaryl Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a primary method for the synthesis of biaryls, prized for its mild conditions and high functional group tolerance. The yield and efficiency of this reaction are sensitive to the steric and electronic properties of the coupling partners, including the substituted phenylboronic acid.
While specific comparative yield data for this compound is not extensively documented in single comprehensive studies, we can infer its performance by comparing it with structurally related boronic acids. The presence of an electron-donating butoxy group at the para-position is generally expected to enhance reactivity, while the ortho-methyl group can introduce steric hindrance, potentially lowering yields compared to unhindered boronic acids.
Below is a table summarizing representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides. This data provides a basis for estimating the performance of this compound in similar reactions.
| Phenylboronic Acid Derivative | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O | 92 | [1] |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | 4-Bromoacetophenone | Pd(OAc)₂ / K₃PO₄ / EtOH/H₂O | ~85-95 | [2] |
| Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / XPhos / K₃PO₄ / MeOH/THF | ~90 | [3] |
| 2-Methylphenylboronic acid (o-tolylboronic acid) | Iodobenzene | Pd(PPh₃)₄ / Na₂CO₃ / DME | 78 | [2] |
| This compound (Expected) | Aryl Halide | Typical Pd catalyst / Base / Solvent | 70-90 | Inferred |
Note: Yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and the nature of the aryl halide. The expected yield for this compound is an educated estimation based on the combined electronic and steric effects observed in analogous systems.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize biaryls is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Structural Analysis of Biaryls
The structural analysis of the resulting biaryls is crucial for understanding their properties. The key techniques employed are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides precise information on the solid-state conformation of the biaryl, including the dihedral angle between the two aromatic rings. This angle is a critical parameter influenced by the steric hindrance of the ortho-substituents. For biaryls derived from this compound, the 2-methyl group will likely force a non-planar conformation.
Table of Crystallographic Data for an Analogous Biaryl
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |
| 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile | Monoclinic | C2/c | 40.55 | [4] |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of biaryls in solution. 1H and 13C NMR provide information about the chemical environment of each nucleus. The chemical shifts of the aromatic protons and carbons can be influenced by the substituent effects and the conformation of the biaryl.
For biaryls derived from this compound, characteristic signals would include:
-
1H NMR: A singlet for the methyl group protons, multiplets for the butoxy group protons, and distinct signals in the aromatic region for the protons on both phenyl rings.
-
13C NMR: A signal for the methyl carbon, signals for the butoxy carbons, and a set of signals for the aromatic carbons.
The following table provides representative 1H NMR data for p-tolylboronic acid, which can serve as a reference for the signals expected from the 2-methylphenyl moiety.
| Compound | Solvent | 1H NMR Chemical Shifts (ppm) |
| p-Tolylboronic acid | CDCl₃ | 8.13 (d, 2H), 7.32 (d, 2H), 2.45 (s, 3H) |
Note: The exact chemical shifts for a biaryl derived from this compound will vary depending on the substitution pattern of the second aryl ring.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Structural Analysis
This diagram outlines a typical workflow for the synthesis and structural characterization of biaryl compounds.
Caption: A general workflow for the synthesis and structural analysis of biaryls.
References
The Evolving Landscape of Boronic Acids: A Comparative Guide to Cost-Effectiveness in Synthesis
For researchers, scientists, and drug development professionals, the selection of organoboron reagents is a critical decision that balances reactivity, stability, and cost. While traditional boronic acids have long been staples in carbon-carbon bond formation, a new generation of alternatives offers enhanced stability and handling properties. This guide provides an objective comparison of the widely used 3-tolylboronic acid against two popular alternatives, potassium 3-tolyltrifluoroborate and 3-tolyl MIDA boronate, in the context of the Suzuki-Miyaura cross-coupling reaction. This analysis, supported by experimental data and cost considerations, aims to inform reagent selection for the efficient synthesis of complex molecules.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis, pivotal for creating biaryl structures found in numerous pharmaceuticals.[1] At the heart of this reaction is the organoboron coupling partner. Traditional boronic acids, like 3-tolylboronic acid, are effective but can be prone to decomposition through pathways like protodeboronation, impacting their stability and shelf-life.[2] This has led to the development of more stable alternatives, such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, which offer improved handling and reproducibility.[2][3]
Performance and Cost: A Head-to-Head Comparison
To provide a quantitative benchmark, this guide compares the performance and estimated cost of 3-tolylboronic acid, potassium 3-tolyltrifluoroborate, and 3-tolyl MIDA boronate in a representative Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The data presented is a synthesis of typical yields and commercially available pricing to provide a holistic view of their cost-effectiveness.
| Reagent | Molecular Weight ( g/mol ) | Typical Yield (%) | Estimated Cost per Gram | Estimated Cost per Mole | Relative Cost per Mole (3-Tolylboronic Acid = 1) | Key Advantages | Key Disadvantages |
| 3-Tolylboronic Acid | 135.96[4] | 85-95 | ~$0.34 - $2.30[5] | ~$46 - $313 | 1 | High reactivity, cost-effective for straightforward couplings.[2] | Lower stability, susceptible to decomposition.[2] |
| Potassium 3-Tolyltrifluoroborate | 198.03 | 90-98 | ~$47.77 | ~$9460 | ~30-205 | High stability, crystalline, easy to handle.[2][6] | Higher initial cost, may require specific activation.[7] |
| 3-Tolyl MIDA Boronate | 249.08 | 90-98 | Price on Request | - | - | Exceptional stability, compatible with multi-step synthesis and chromatography.[3][8] | Highest initial cost, requires deprotection step.[3] |
Note: The estimated costs are based on publicly available data from various suppliers and are subject to change. The cost for 3-Tolyl MIDA boronate is typically available upon request from suppliers and is generally higher than the other two reagents.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura coupling reaction using each of the compared boron reagents.
General Protocol for Suzuki-Miyaura Coupling with 3-Tolylboronic Acid[11][12][13]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), 3-tolylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, 5 mL).
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling with Potassium 3-Tolyltrifluoroborate[8][9]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), potassium 3-tolyltrifluoroborate (1.1 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like RuPhos, 2-3 mol%), and a base (e.g., K₃PO₄, 3.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 10:1, 5 mL).
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and Purification: Follow a similar procedure to the one described for 3-tolylboronic acid.
Protocol for Suzuki-Miyaura Coupling with 3-Tolyl MIDA Boronate[4][10][14]
-
Deprotection and Coupling: In a reaction vessel, combine the aryl halide (1.0 mmol), 3-tolyl MIDA boronate (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2-3 mol%), and a base (e.g., K₃PO₄, 3.0 mmol) in a suitable solvent (e.g., THF).
-
Water Addition: Add a controlled amount of water to initiate the slow hydrolysis of the MIDA ester to the corresponding boronic acid.
-
Reaction: Heat the reaction mixture (e.g., to 55 °C) and monitor its progress.
-
Work-up and Purification: Follow a similar procedure to the one described for 3-tolylboronic acid.
Visualization of Boronic Acid's Role in Signaling Pathways
Beyond their role in synthesis, boronic acids are also investigated as potent enzyme inhibitors due to their ability to form stable tetrahedral complexes with active site serine or threonine residues.[9][10][11] For instance, boronic acid-containing compounds can inhibit the proteasome, a key player in protein degradation. This inhibition can disrupt signaling pathways like the NF-κB pathway, which is crucial for cell survival and proliferation, and is a target in cancer therapy.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. 3-Tolylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Butoxy-2-methylphenylboronic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Butoxy-2-methylphenylboronic acid (CAS No. 845551-43-1).
Immediate Safety and Handling Precautions
Summary of Safety and Disposal Information
| Information Category | Guideline | Source |
| CAS Number | 845551-43-1 | [1] |
| Primary Hazards | Potential for skin and eye irritation, harmful if swallowed. | [2][3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [2] |
| Spill Response | Sweep up solid material, place in a suitable container for disposal. Avoid generating dust. | [4] |
| Disposal Method | Dispose of as hazardous waste in accordance with local, regional, and national regulations. | [4][5] |
| Containerization | Keep in a suitable, closed container for disposal. | [4] |
| Environmental Precautions | Should not be released into the environment. Do not empty into drains. | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with other phenylboronic acid derivatives, involves a systematic approach to waste management to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure unused reagent, reaction residues, and contaminated materials (e.g., filter paper, silica gel).
-
This material and its container must be disposed of as hazardous waste.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Containerization:
-
Place all waste materials into a designated, compatible, and properly labeled hazardous waste container.
-
The container should be in good condition, securely sealed, and stored in a designated secondary containment area.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
5. Disposal Request:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal company with accurate information about the composition of the waste.[6]
6. Documentation:
-
Maintain a record of the disposal, including the date, quantity, and method of disposal, as required by your institution and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Butoxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Butoxy-2-methylphenylboronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and other boronic acid derivatives.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[1][2] | Minimizes the risk of respiratory tract irritation from dust inhalation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[2]
-
-
Handling the Chemical :
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands again before leaving the laboratory.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]
-
Waste Collection :
-
Collect solid waste in a designated, labeled, and sealed container for hazardous waste.[1]
-
For liquid waste (e.g., solutions containing the compound), pour the liquid into a designated, compatible waste container, such as high-density polyethylene (HDPE) or glass.[5] Use a funnel to prevent spills.[5]
-
-
Waste Segregation :
-
Do not mix this compound with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[5]
-
-
Disposal :
Emergency Procedures: Spill and Exposure
-
Spill :
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated if it is safe to do so.[1]
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][3] Avoid raising dust.[1]
-
Collect : Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4][6]
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[5]
-
-
Exposure :
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation occurs.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]
-
Inhalation : Move the person to fresh air.[4] If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[6] Seek medical attention.[6]
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




